Product packaging for N,N-Dimethyl-2-phenoxyethanamine(Cat. No.:CAS No. 13468-02-5)

N,N-Dimethyl-2-phenoxyethanamine

Cat. No.: B082504
CAS No.: 13468-02-5
M. Wt: 165.23 g/mol
InChI Key: RUHVDRGWCIAFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethyl-2-phenoxyethanamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B082504 N,N-Dimethyl-2-phenoxyethanamine CAS No. 13468-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHVDRGWCIAFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158863
Record name Ethylamine, N,N-dimethyl-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13468-02-5
Record name N,N-Dimethyl-2-phenoxyethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13468-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, N,N-dimethyl-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, N,N-dimethyl-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(2-phenoxyethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-DIMETHYLAMINOETHOXY)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3X5WZ87GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N-Dimethyl-2-phenoxyethanamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of N,N-Dimethyl-2-phenoxyethanamine. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.

Chemical and Physical Properties

This compound is a tertiary amine with a phenoxy ether moiety. Its core properties are summarized in the tables below, compiled from various chemical data sources.

General and Physical Properties
PropertyValueSource
CAS Number 13468-02-5[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Pale yellow to light yellow oil/liquid
Boiling Point 231.5 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 67.1 ± 24.9 °C[1]
Vapour Pressure 0.1 ± 0.5 mmHg at 25°C[1]
Index of Refraction 1.506[1]
Storage 2-8°C[1]
Chromatographic and Spectroscopic Properties
PropertyValueSource
LogP 1.99[1]
Polar Surface Area (PSA) 12.47 Ų[1]
InChI Key RUHVDRGWCIAFLG-UHFFFAOYSA-N[1]
SMILES CN(C)CCOc1ccccc1[1]

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves two main steps:

  • Step 1: Williamson Ether Synthesis to form a 2-phenoxyethyl halide intermediate.

  • Step 2: Nucleophilic Substitution of the halide with dimethylamine to yield the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nucleophilic Substitution Phenol Phenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Solvent1 Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent1->Phenoxide Intermediate 2-Phenoxyethyl halide Phenoxide->Intermediate SN2 Reaction Haloethane 1-bromo-2-chloroethane or similar Haloethane->Intermediate Intermediate2 2-Phenoxyethyl halide Product This compound Intermediate2->Product SN2 Reaction Dimethylamine Dimethylamine Dimethylamine->Product Solvent2 Solvent (e.g., Ethanol, THF) Solvent2->Product

Caption: Proposed two-step synthesis of this compound.

2.1.1. Step 1: Synthesis of 2-Phenoxyethyl Halide (via Williamson Ether Synthesis)

This procedure involves the reaction of phenol with a suitable 1,2-dihaloethane in the presence of a base.

  • Materials: Phenol, potassium carbonate (anhydrous), acetone (anhydrous), 1-bromo-2-chloroethane, diethyl ether, 1 M aqueous NaOH solution, deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-bromo-2-chloroethane (excess, e.g., 3.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter the solid.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-phenoxyethyl halide.[2]

    • The crude product can be purified by vacuum distillation or column chromatography.

2.1.2. Step 2: Synthesis of this compound (Nucleophilic Substitution)

This step involves the reaction of the 2-phenoxyethyl halide intermediate with dimethylamine.

  • Materials: 2-Phenoxyethyl halide, dimethylamine solution (e.g., 40% in water or as hydrochloride salt with a base), a suitable solvent (e.g., ethanol or THF), diethyl ether, deionized water, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a sealed reaction vessel, dissolve the 2-phenoxyethyl halide in a suitable solvent.

    • Add an excess of dimethylamine solution. If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate.

    • Heat the reaction mixture at 70-80 °C for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether. If a solution in THF was used, remove the solvent under reduced pressure and partition the residue between diethyl ether and water.

    • Combine the organic layers and wash with deionized water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

    • The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

G Product Crude Product Purification Purification (Column Chromatography or Distillation) Product->Purification PureProduct Pure this compound Purification->PureProduct Analysis Analytical Characterization PureProduct->Analysis NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR Purity Purity Assessment (>98%) NMR->Purity MS->Purity IR->Purity

Caption: General workflow for purification and analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. While experimental spectra are not publicly available, predicted chemical shifts can be estimated based on the molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (165.23 g/mol ). The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-O-C stretching for the ether and C-N stretching for the tertiary amine.

Biological Activity and Signaling Pathways

The primary documented application of this compound is as a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[3] There is currently no available information on the direct biological activity or mechanism of action of this compound itself.

Role as a Precursor to Histone Deacetylase Inhibitors

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4][5] HDAC inhibitors interfere with this process, leading to hyperacetylation of histones and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][6]

The general mechanism of HDAC inhibition involves a molecule that can access the active site of the enzyme and chelate the zinc ion that is essential for its catalytic activity.[7] this compound can be chemically modified to incorporate a zinc-binding group, thereby transforming it into a potent HDAC inhibitor.

G cluster_0 Normal Cellular Process cluster_1 Intervention with HDAC Inhibitor HAT Histone Acetyltransferases (HATs) AcetylatedHistones Acetylated Histones (Open Chromatin) HAT->AcetylatedHistones Acetylation HDAC Histone Deacetylases (HDACs) DeacetylatedHistones Deacetylated Histones (Closed Chromatin) HDAC->DeacetylatedHistones AcetylatedHistones->DeacetylatedHistones Deacetylation GeneExpression Gene Expression AcetylatedHistones->GeneExpression GeneSilencing Gene Silencing DeacetylatedHistones->GeneSilencing HDACInhibitor HDAC Inhibitor (Derived from Precursor) HDAC_inhibited Histone Deacetylases (HDACs) HDACInhibitor->HDAC_inhibited Inhibition

Caption: Simplified signaling pathway of histone acetylation and the role of HDAC inhibitors.

Further research is required to determine if this compound possesses any intrinsic biological activity or if its role is solely as a synthetic intermediate. The phenoxyethylamine scaffold is present in a variety of biologically active molecules, suggesting that this compound could be a starting point for the development of novel therapeutics targeting a range of biological pathways.[8]

References

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Dimethyl-2-phenoxyethanamine, a valuable intermediate in the development of various biologically active molecules. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to support laboratory-scale synthesis and process development.

Introduction

This compound is a tertiary amine featuring a phenoxy ether moiety. This structural motif is of interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The synthesis of this molecule is primarily achieved through well-established organic reactions, with the Williamson ether synthesis being the most prominent and versatile method. This guide will focus on the practical execution of this key synthesis, with additional discussion of a plausible alternative route via reductive amination.

Primary Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely utilized method for the preparation of ethers. It involves the reaction of an alkali phenoxide with an alkyl halide in a nucleophilic substitution reaction. For the synthesis of this compound, this translates to the reaction of a phenoxide salt with a 2-(dimethylamino)ethyl halide.

The general reaction is as follows:

Williamson_Ether_Synthesis Phenoxide Phenoxide Product This compound Phenoxide->Product SN2 Reaction AlkylHalide 2-(Dimethylamino)ethyl Halide AlkylHalide->Product Byproduct NaX

Caption: General scheme of the Williamson ether synthesis.

Reagents and Materials

The selection of appropriate starting materials and reagents is crucial for a successful synthesis.

Table 1: Reagents and Materials for Williamson Ether Synthesis

Reagent/Material Purpose Common Examples Considerations
Phenoxide Source NucleophileSodium phenoxide, or Phenol with a baseCan be prepared in situ from phenol and a base.
Base Deprotonation of phenolSodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH), Potassium carbonate (K₂CO₃)Choice of base can influence reaction rate and yield. NaH is a strong, non-nucleophilic base suitable for anhydrous conditions.
Alkylating Agent Electrophile2-Chloro-N,N-dimethylethylamine hydrochloride, 2-Bromo-N,N-dimethylethylamine hydrobromideThe hydrochloride salt is often commercially available and requires neutralization or the use of excess base.
Solvent Reaction MediumAcetonitrile, Dimethylformamide (DMF), Ethanol, AcetoneAprotic polar solvents like acetonitrile and DMF are generally preferred for S_N2 reactions.
Experimental Protocol

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[1][2] Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Step 1: Preparation of Sodium Phenoxide (in situ)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq).

  • Dissolve the phenol in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Carefully add a strong base, such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq), portion-wise at room temperature. If using sodium hydride, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

Step 2: Alkylation Reaction

  • To the freshly prepared sodium phenoxide solution, add 2-chloro-N,N-dimethylethylamine hydrochloride (1.0 eq). If using the hydrochloride salt with a non-carbonate base, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine.

  • Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer with a dilute aqueous sodium hydroxide solution (e.g., 1 M) to remove any unreacted phenol.

  • Subsequently, wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Williamson_Workflow cluster_prep Phenoxide Preparation cluster_reaction Alkylation cluster_workup Work-up and Purification Phenol Phenol + Base Stirring1 Stir at RT Phenol->Stirring1 Solvent1 Anhydrous Solvent Solvent1->Stirring1 Phenoxide Sodium Phenoxide Solution Stirring1->Phenoxide AlkylHalide Add 2-Chloro-N,N-dimethylethylamine HCl Phenoxide->AlkylHalide Reflux Heat to Reflux (12-24h) AlkylHalide->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Filter Filter Salts Cool->Filter Concentrate1 Concentrate Filter->Concentrate1 Extract Dissolve in Organic Solvent Concentrate1->Extract Wash1 Wash with NaOH(aq) Extract->Wash1 Wash2 Wash with H2O and Brine Wash1->Wash2 Dry Dry over Na2SO4 Wash2->Dry Concentrate2 Concentrate Dry->Concentrate2 Purify Vacuum Distillation or Column Chromatography Concentrate2->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Quantitative Data

While a specific literature source detailing the yield for this exact reaction was not identified, yields for analogous Williamson ether syntheses are typically in the range of 70-90%, depending on the specific substrates and reaction conditions employed.

Table 2: Physical and Spectroscopic Data of this compound

Property Value Reference
Molecular Formula C₁₀H₁₅NO[3]
Molecular Weight 165.23 g/mol [3]
Boiling Point 231.5 ± 23.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
¹³C NMR (CDCl₃) δ (ppm): 158.9, 129.4, 120.8, 114.5, 66.5, 58.6, 45.9[4]

Note: The provided ¹³C NMR chemical shifts are based on publicly available spectral data and may vary slightly depending on the solvent and instrument used.

Alternative Synthesis Pathway: Reductive Amination

An alternative approach to the synthesis of this compound is through reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, phenoxyacetaldehyde would be reacted with dimethylamine, followed by reduction of the intermediate enamine or iminium ion.

The general reaction is as follows:

Reductive_Amination Aldehyde Phenoxyacetaldehyde Intermediate Iminium Ion / Enamine Aldehyde->Intermediate Amine Dimethylamine Amine->Intermediate Product This compound Intermediate->Product ReducingAgent Reducing Agent ReducingAgent->Product

Caption: General scheme of the reductive amination pathway.

Reagents and Materials

Table 3: Reagents and Materials for Reductive Amination

Reagent/Material Purpose Common Examples Considerations
Carbonyl Compound ElectrophilePhenoxyacetaldehydeMay need to be synthesized in a prior step.
Amine Source NucleophileDimethylamine (solution in THF or water), Dimethylamine hydrochlorideGaseous dimethylamine can be challenging to handle; solutions are more convenient.
Reducing Agent Reduction of C=N bondSodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄)STAB and NaBH₃CN are milder reducing agents that selectively reduce the iminium ion in the presence of the aldehyde.
Solvent Reaction MediumDichloromethane (DCM), 1,2-Dichloroethane (DCE), MethanolThe choice of solvent depends on the reducing agent used.
Conceptual Experimental Protocol
  • Imine/Enamine Formation: Dissolve phenoxyacetaldehyde (1.0 eq) and dimethylamine (1.2-2.0 eq) in a suitable solvent (e.g., DCM or methanol) and stir at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product can then be purified.[5]

Conclusion

The Williamson ether synthesis stands out as the most practical and well-established method for the laboratory-scale synthesis of this compound. The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. While reductive amination presents a viable alternative, it may require the prior synthesis of the aldehyde precursor. For researchers and drug development professionals, the Williamson ether synthesis offers a reliable and efficient route to this valuable chemical intermediate. The provided protocols and data serve as a solid foundation for the successful synthesis and characterization of this compound.

References

An In-depth Technical Guide to N,N-Dimethyl-2-phenoxyethanamine (CAS: 13468-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-phenoxyethanamine, with CAS number 13468-02-5, is a tertiary amine that serves as a key intermediate in the synthesis of various chemical entities. While comprehensive pharmacological data on the compound itself is limited in publicly accessible literature, its structural motif is present in molecules with documented biological activities. This guide provides a detailed overview of its physicochemical properties, plausible synthetic applications, and relevant safety information. Particular focus is given to its role as a precursor in the synthesis of the antiseptic agent domiphen bromide and as a building block for the development of histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

This compound is a pale yellow to light yellow oil under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 13468-02-5[1][2]
Molecular Formula C₁₀H₁₅NO[2][3]
Molecular Weight 165.23 g/mol [1][2]
Appearance Pale Yellow to Light Yellow Oil[1]
Density 1.0 ± 0.1 g/cm³[2]
Boiling Point 231.5 ± 23.0 °C at 760 mmHg[2]
Melting Point 163-164 °C (Solv: isopropanol)[1]
Flash Point 67.1 ± 24.9 °C[2]
Vapour Pressure 0.1 ± 0.5 mmHg at 25°C[2]
Index of Refraction 1.506[2]
pKa 8.80 ± 0.28 (Predicted)[1]
LogP 1.99[2]
Solubility Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)[1]

Synthesis and Chemical Data

The synthesis of this compound can be achieved through the reaction of phenol with a suitable 2-(dimethylamino)ethyl halide or a related precursor.[2]

Table 2: Chemical Identifiers and Spectral Data

Identifier/DataValueSource(s)
IUPAC Name This compound[4]
Synonyms (2-Dimethylaminoethoxy)benzene, 2-(N,N-Dimethylamino)ethyl phenyl ether[3]
InChI InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKey RUHVDRGWCIAFLG-UHFFFAOYSA-N
SMILES CN(C)CCOc1ccccc1[2]
NMR, HPLC, LC-MS, UPLC Data Available from commercial suppliers upon request.[5]
Mass Spectrometry Data Available through spectral databases such as NIST WebBook for related compounds.[6][7]

Applications in Synthesis

This compound is primarily utilized as a chemical intermediate. Its known applications include the synthesis of quaternary ammonium compounds and as a fragment in the design of bioactive molecules.

Synthesis of Domiphen Bromide

Domiphen bromide is a quaternary ammonium salt with antiseptic properties.[8][9] this compound serves as a direct precursor in its synthesis. The synthesis involves the quaternization of the tertiary amine with a long-chain alkyl halide, such as 1-bromododecane.

Experimental Protocol: Synthesis of Domiphen Bromide (Plausible Method)

  • Materials: this compound, 1-bromododecane, a suitable solvent (e.g., acetonitrile or acetone).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add an equimolar amount of 1-bromododecane to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, domiphen bromide, may precipitate out of the solution.

    • Collect the precipitate by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Dry the resulting solid under vacuum to yield the final product.

  • Characterization: The identity and purity of the synthesized domiphen bromide can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product This compound This compound Quaternization Quaternization This compound->Quaternization 1-Bromododecane 1-Bromododecane 1-Bromododecane->Quaternization Domiphen Bromide Domiphen Bromide Quaternization->Domiphen Bromide

Synthesis of Domiphen Bromide Workflow
Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is cited as a useful starting material for the preparation of histone deacetylase (HDAC) inhibitors.[1][10] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes and are investigated for their therapeutic potential, particularly in oncology.[11][12] The phenoxyethylamine moiety can serve as a "capping group" in the typical pharmacophore model of an HDAC inhibitor, which also includes a zinc-binding group and a linker region.[13]

Experimental Protocol: Plausible Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor

  • Materials: this compound, a suitable linker with a terminal carboxylic acid (e.g., adipic acid monomethyl ester), a coupling agent (e.g., EDC/HOBt), a base (e.g., DIPEA), a suitable solvent (e.g., DMF), hydroxylamine hydrochloride, and a strong base (e.g., KOH).

  • Procedure:

    • Amide Coupling: React this compound with the linker's carboxylic acid group in the presence of a coupling agent and a base to form an amide bond.

    • Ester Hydrolysis: Hydrolyze the methyl ester at the other end of the linker to the corresponding carboxylic acid using a base like lithium hydroxide.

    • Hydroxamic Acid Formation: Couple the resulting carboxylic acid with hydroxylamine to form the final hydroxamic acid, which acts as the zinc-binding group.

  • Purification and Characterization: The final product would require purification, likely by chromatography, and its structure confirmed by NMR and MS.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Product This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Linker (e.g., Adipic acid monomethyl ester) Linker (e.g., Adipic acid monomethyl ester) Linker (e.g., Adipic acid monomethyl ester)->Amide Coupling Ester Hydrolysis Ester Hydrolysis Amide Coupling->Ester Hydrolysis Hydroxamic Acid Formation Hydroxamic Acid Formation Ester Hydrolysis->Hydroxamic Acid Formation HDAC Inhibitor HDAC Inhibitor Hydroxamic Acid Formation->HDAC Inhibitor

HDAC Inhibitor Synthesis Workflow

Biological Activity and Pharmacological Profile

There is a notable lack of direct studies on the biological activity and pharmacological profile of this compound itself in the available literature. Its significance in drug development appears to be as a structural component of larger, more complex molecules.

The biological activity of its derivatives is of interest:

  • Domiphen bromide: Exhibits antimicrobial and antiseptic properties.[8]

  • HDAC Inhibitors: This class of compounds has well-documented effects on gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13]

It is plausible that this compound itself may possess some biological activity, given that structurally related phenoxyethylamine derivatives have been explored for various pharmacological effects. However, without specific experimental data, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative.

Safety and Handling

Safety data for this compound indicates that it should be handled with care in a laboratory setting.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Signal Word Warning
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C under an inert atmosphere.[1][2]
Personal Protective Equipment (PPE) Suitable protective clothing, gloves, and eye/face protection should be worn.[14]

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of the antiseptic domiphen bromide and as a building block for histone deacetylase inhibitors. While its own pharmacological profile is not well-characterized, its utility in the construction of biologically active molecules makes it a compound of interest for medicinal chemists and drug development professionals. Further research into the biological effects of this compound and other simple phenoxyethylamine derivatives could yield new insights and potential therapeutic leads. Standard laboratory safety precautions should be observed when handling this compound.

References

Molecular structure and weight of N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine with a phenoxy ether moiety. Its chemical structure is of interest within medicinal chemistry and drug development due to the presence of functionalities that are common in biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed potential synthesis protocol, and its putative role in biological systems, particularly in the context of histone deacetylase (HDAC) inhibition.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 13468-02-5, possesses a molecular formula of C10H15NO.[1][2] The structure features a phenoxy group linked via an ether bond to an ethyl chain, which is terminated by a dimethylamino group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C10H15NO[1][2]
Molecular Weight 165.23 g/mol [3]
CAS Number 13468-02-5[1][2][3]
Appearance Pale yellow to light yellow oil/liquid[3][4]
Boiling Point 231.5 ± 23.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Flash Point 67.1 ± 24.9 °C[2]
pKa 8.80 ± 0.28 (Predicted)[3]
LogP 1.99[2]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3][4]

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-phenoxyethane via Williamson Ether Synthesis

This initial step involves the reaction of phenol with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base to form the corresponding ether.

Materials:

  • Phenol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • 1 M Aqueous Sodium Hydroxide (NaOH) Solution

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10 volumes relative to phenol).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (3.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M aqueous NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-phenoxyethane.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Nucleophilic Substitution

This second step involves the nucleophilic substitution of the bromide in 1-bromo-2-phenoxyethane with dimethylamine.

Materials:

  • 1-Bromo-2-phenoxyethane (from Step 1)

  • Dimethylamine solution (e.g., 40% in water or 2 M in THF)

  • Potassium Carbonate (if using dimethylamine hydrochloride)

  • Diethyl Ether

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a sealed pressure vessel, dissolve 1-bromo-2-phenoxyethane (1.0 equivalent) in a suitable solvent such as Tetrahydrofuran (THF) or ethanol.

  • Add an excess of dimethylamine solution (e.g., 40% in water, 3.0 equivalents). If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate (2.5 equivalents).

  • Seal the vessel and heat the reaction mixture to 70-80°C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether (3 x 50 mL). If a solution in THF was used, remove the solvent under reduced pressure and then partition the residue between diethyl ether and water.

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a pure sample.

Visual Representations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

synthetic_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nucleophilic Substitution phenol Phenol s1_reagents K₂CO₃, Acetone Reflux phenol->s1_reagents dibromoethane 1,2-Dibromoethane dibromoethane->s1_reagents intermediate 1-Bromo-2-phenoxyethane s2_reagents Heat (70-80°C) Pressure Vessel intermediate->s2_reagents dimethylamine Dimethylamine dimethylamine->s2_reagents product This compound s1_reagents->intermediate s2_reagents->product

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

This compound has been noted as a useful compound for the preparation of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which generally results in transcriptional repression.

The overactivity of certain HDACs is implicated in various diseases, including cancer and neurodegenerative disorders, as it can lead to the silencing of tumor suppressor genes and other genes involved in cell differentiation and apoptosis.[] HDAC inhibitors, therefore, represent a promising class of therapeutic agents. They work by blocking the active site of HDACs, leading to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes.

While direct studies on the inhibitory activity of this compound on specific HDACs or its effect on downstream signaling pathways are not prominently available in the public domain, its structural components are found in known HDAC inhibitors. Many HDAC inhibitors consist of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. It is plausible that this compound could serve as a scaffold or precursor for the synthesis of more complex molecules that act as potent and selective HDAC inhibitors.

Histone Deacetylation Signaling Pathway

HDAC_pathway cluster_chromatin Chromatin State cluster_transcription Gene Transcription HAT Histone Acetyltransferases (HATs) OpenChromatin Open Chromatin (Acetylated Histones) HAT->OpenChromatin Acetylation HDAC Histone Deacetylases (HDACs) ClosedChromatin Closed Chromatin (Deacetylated Histones) HDAC->ClosedChromatin HDAC_inhibitor This compound (as precursor to HDAC inhibitors) HDAC_inhibitor->HDAC Inhibition OpenChromatin->HDAC Deacetylation TranscriptionOn Transcription Activated OpenChromatin->TranscriptionOn TranscriptionOff Transcription Repressed ClosedChromatin->TranscriptionOff

Caption: Role of HDACs and their inhibitors in regulating chromatin structure and gene transcription.

Conclusion

This compound is a compound with well-defined physicochemical properties. While detailed, published experimental protocols for its synthesis are scarce, a reliable synthetic route can be proposed based on fundamental organic reactions. Its primary significance in the context of drug development appears to be as a precursor or building block for the synthesis of histone deacetylase inhibitors. Further research is warranted to explore the direct biological activities of this compound and its derivatives to fully elucidate their therapeutic potential.

References

Spectroscopic Profile of N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N-Dimethyl-2-phenoxyethanamine, a compound of interest in various research and development domains. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32 - 7.28m2HAr-H (meta)
6.98 - 6.94m3HAr-H (ortho, para)
4.10t2HO-CH₂
2.75t2HN-CH₂
2.34s6HN-(CH₃)₂
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
158.7Ar-C (quaternary, C-O)
129.5Ar-C (meta)
121.0Ar-C (para)
114.5Ar-C (ortho)
66.8O-CH₂
58.2N-CH₂
45.3N-(CH₃)₂
Table 3: Predicted IR Absorption Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3040MediumC-H stretch (aromatic)
2970 - 2820StrongC-H stretch (aliphatic)
1600, 1495StrongC=C stretch (aromatic)
1245StrongC-O stretch (aryl ether)
1170MediumC-N stretch (aliphatic amine)
750, 690StrongC-H bend (aromatic, out-of-plane)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
16520[M]⁺ (Molecular Ion)
1205[M - N(CH₃)₂]⁺
9430[C₆H₅OH]⁺
7715[C₆H₅]⁺
58100[CH₂=N(CH₃)₂]⁺ (Base Peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (liquid sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vial

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS.[1]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Instrument Setup (General Parameters for a 500 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the peak positions in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

  • This compound (liquid sample)

  • FT-IR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Procedure (using Salt Plates for a Neat Liquid):

  • Background Spectrum:

    • Acquire a background spectrum with the empty salt plates in the sample holder.

  • Sample Preparation:

    • Place a small drop of the liquid sample onto one salt plate.[2][3]

    • Carefully place the second salt plate on top to create a thin liquid film between the plates.[2][3]

  • Sample Analysis:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator to prevent damage from moisture.[2]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound (liquid sample)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Volatile solvent (e.g., methanol or dichloromethane).

  • Microsyringe.

  • Vial.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent like methanol.

  • Instrument Setup (General GC-MS Parameters):

    • GC:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[4]

      • Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 200).

      • Source Temperature: ~230 °C.

      • Quadrupole Temperature: ~150 °C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

    • Acquire the data.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Neat Neat Sample (IR) Sample->Neat NMR_acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_acq MS_acq GC-MS Dissolution->MS_acq IR_acq FT-IR Spectrometer Neat->IR_acq NMR_data NMR Spectra (Chemical Shifts, Coupling) NMR_acq->NMR_data IR_data IR Spectrum (Functional Groups) IR_acq->IR_data MS_data Mass Spectrum (Molecular Weight, Fragmentation) MS_acq->MS_data Structure Structure Elucidation & Verification NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for spectroscopic analysis.

References

Potential Research Applications of N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-phenoxyethanamine is a substituted phenoxyethanamine that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its primary documented application lies in its use as a precursor for the synthesis of more complex molecules, particularly in the development of histone deacetylase (HDAC) inhibitors. While direct biological activity data for this compound is not extensively available in public literature, its structural motifs are present in various pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed experimental protocols to investigate its potential as an HDAC inhibitor or a scaffold for novel therapeutics.

Chemical and Physical Properties

This compound is a tertiary amine with the molecular formula C₁₀H₁₅NO. Its chemical structure consists of a phenoxy group linked by an ethyl chain to a dimethylamino group. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 13468-02-5[1][2]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Pale yellow to light yellow oil[3]
Boiling Point 231.5 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 67.1 ± 24.9 °C[1]
LogP 1.99[1]
pKa 8.80 ± 0.28 (Predicted)[4]

Synthesis Protocol

While various synthetic routes are possible, a common approach to synthesize this compound involves the reaction of phenol with a suitable 2-(dimethylamino)ethyl halide or a related precursor. A plausible synthetic pathway is outlined below.

Williamson Ether Synthesis

This method involves the reaction of sodium phenoxide with 2-chloro-N,N-dimethylethanamine.

Materials:

  • Phenol

  • Sodium hydride (NaH) or Sodium hydroxide (NaOH)

  • 2-chloro-N,N-dimethylethanamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DMF.

  • Cool the solution in an ice bath and add sodium hydride portion-wise. Allow the reaction to stir until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

  • In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride with a base such as sodium bicarbonate to obtain the free amine.

  • Add the free 2-chloro-N,N-dimethylethanamine to the sodium phenoxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Potential Research Applications: Histone Deacetylase (HDAC) Inhibition

The primary documented utility of this compound is as a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[5] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them an important therapeutic target.[5]

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The phenoxy group of this compound can serve as a component of the cap group in novel HDAC inhibitors.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor HDAC Inhibitor cluster_enzyme HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic acid) Linker Linker ZBG->Linker Zinc Zn²⁺ ZBG->Zinc Chelation Cap Cap Group (Potential role for This compound) Linker->Cap Pocket Catalytic Pocket Linker->Pocket Interaction Surface Enzyme Surface Cap->Surface Interaction

General pharmacophore model of an HDAC inhibitor.

Experimental Protocols for Evaluating HDAC Inhibitory Activity

To investigate the potential of this compound or its derivatives as HDAC inhibitors, a series of in vitro and cellular assays can be performed.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified HDAC enzyme.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in a suitable buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • This compound or its derivatives dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the diluted test compound, the HDAC enzyme, and assay buffer. Include wells for a negative control (enzyme and buffer only) and a positive control (a known HDAC inhibitor).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

HDAC_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Compound) B Add Compound and Enzyme to 96-well plate A->B C Initiate reaction with Substrate B->C D Incubate at 37°C C->D E Stop reaction and add Developer D->E F Measure Fluorescence E->F G Calculate IC₅₀ F->G

Workflow for the in vitro HDAC activity assay.
Cellular Histone Acetylation Assay (Western Blot)

This assay determines whether a test compound can induce histone hyperacetylation in cultured cells, a hallmark of HDAC inhibition.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against acetylated histone H3 and total histone H3 (as a loading control).

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the test compound on cancer cells.

Materials:

  • Human cancer cell line

  • Cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).[6][7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Materials:

  • Human cancer cell line

  • Cell culture medium

  • Test compound dissolved in DMSO

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a time known to induce apoptosis (e.g., 24-48 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantify the percentage of apoptotic cells in the treated versus control populations.

Apoptosis_Signaling cluster_pathway Hypothetical Apoptosis Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., derivative of This compound) HDACs HDACs HDAC_Inhibitor->HDACs Inhibition Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression (e.g., ↑ pro-apoptotic genes, ↓ anti-apoptotic genes) Histone_Acetylation->Gene_Expression Mitochondrial_Pathway Mitochondrial Pathway Gene_Expression->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical signaling pathway for HDAC inhibitor-induced apoptosis.

Data Presentation

Quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Hypothetical In Vitro HDAC Inhibitory Activity

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
Derivative A1.52.30.8
Derivative B10.215.85.4
Trichostatin A0.0020.0020.001

Table 3: Hypothetical Cellular Activity

CompoundCell LineGI₅₀ (µM)Apoptosis (% at 2x GI₅₀)
Derivative AHCT1162.145%
Derivative BHCT11612.525%
DoxorubicinHCT1160.160%

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of HDAC inhibitors. While its intrinsic biological activity is not well-characterized, its chemical structure provides a foundation for the development of novel therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the potential of this compound and its derivatives as modulators of epigenetic pathways and as potential anticancer agents. Further research into the synthesis and biological evaluation of compounds derived from this scaffold is warranted to fully elucidate their therapeutic potential.

References

The Enigmatic Biological Profile of N,N-Dimethyl-2-phenoxyethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-2-phenoxyethanamine is a substituted phenoxyethylamine for which specific and detailed biological activity data remains largely unavailable in the public domain. While its chemical properties are documented, its pharmacological profile, including receptor binding affinities, functional activities, and in vivo effects, has not been extensively characterized. One source notes its utility in the synthesis of histone deacetylase (HDAC) inhibitors, suggesting a potential application in oncology or inflammatory diseases, though this does not describe the activity of the molecule itself.[1] This guide addresses the current knowledge gap by summarizing the available information, however sparse, and contextualizing it within the broader family of phenoxyethylamine and phenethylamine derivatives. Due to the lack of direct data, this report will focus on the biological activities of structurally related compounds to provide a speculative framework for potential research directions.

Introduction to this compound

This compound is a tertiary amine with a core structure consisting of a phenoxy group linked by an ethyl bridge to a dimethylated nitrogen atom. Its simplicity makes it an attractive scaffold for chemical synthesis. However, this structural simplicity has not yet translated into a well-defined biological role.

Known Biological Information and Inferences from Analogs

In contrast, more complex derivatives of the broader phenethylamine class have been extensively studied, particularly for their interaction with monoamine receptors. These compounds often exhibit significant activity at serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, as well as trace amine-associated receptors (TAARs).

Insights from Psychedelic Phenethylamines

A significant body of research exists for substituted phenethylamines, many of which are known for their psychedelic effects. These compounds typically target the serotonin 5-HT2A receptor. While this compound does not share the typical substitution patterns of classical psychedelics, the data from these analogs provide a valuable reference for the types of interactions that phenethylamine scaffolds can have.

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) for a selection of well-characterized, albeit more complex, phenethylamine derivatives. This data is presented to illustrate the pharmacological landscape of this compound class, and it should not be directly extrapolated to this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Substituted Phenethylamines

Compound 5-HT2A 5-HT2C 5-HT1A α1A α2A D2 TAAR1 (rat)
2C-B <1000 <1000 >5000 - - - <100
2C-I <500 <500 >5000 - - - <50
Mescaline 6,700 9,400 >5,600 - - - -

| NBOMe-2C-B | <1 | <5 | >1000 | <500 | - | >1000 | <100 |

Data compiled from multiple sources for illustrative purposes.[3][4][5][6]

Table 2: Functional Activity (EC50, nM) of Selected Substituted Phenethylamines

Compound 5-HT2A Activation 5-HT2B Activation
2C-B <500 -
2C-I <200 -

| NBOMe-2C-B | <0.1 | - |

Data compiled from multiple sources for illustrative purposes.[3][6]

Experimental Protocols for Characterizing Phenethylamine Derivatives

The following are generalized experimental protocols commonly employed to determine the biological activity of novel compounds within the phenethylamine class. These methods would be appropriate for the initial characterization of this compound.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Human embryonic kidney (HEK) 293 cells are transiently transfected with the human cDNA for the receptor of interest (e.g., 5-HT2A). After 48 hours, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and various concentrations of the test compound (this compound).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)

This method measures the functional activity of a compound at a G-protein coupled receptor (GPCR) that signals through the Gq pathway, such as the 5-HT2A receptor.

  • Cell Culture and Dye Loading: HEK293 cells stably expressing the receptor of interest are seeded into 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Measurement of Fluorescence: A fluorescent imaging plate reader is used to measure the change in intracellular calcium concentration by detecting the increase in fluorescence upon receptor activation.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve. The maximal efficacy (Emax) is also determined relative to a known full agonist.

Potential Signaling Pathways and Mechanisms of Action

Based on the pharmacology of related phenethylamines, a primary hypothetical target for this compound would be monoaminergic GPCRs. The diagram below illustrates the canonical signaling pathway for the 5-HT2A receptor, a common target for this class of compounds.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release Ca2+ Release ER_Ca->Ca_release Ligand Phenethylamine Analog Ligand->Receptor Ca_release->Cellular_Response

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

The workflow for identifying the biological activity of a novel compound like this compound would typically follow a hierarchical screening process.

Experimental_Workflow Compound N,N-Dimethyl-2- phenoxyethanamine Primary_Screen Primary Screening (e.g., Broad Receptor Panel) Compound->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Assay Secondary Assays (Dose-Response, Functional) Hit_ID->Secondary_Assay Active Inactive Inactive Hit_ID->Inactive Inactive Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A typical workflow for drug discovery and characterization.

Conclusion and Future Directions

The biological activity of this compound remains an open question. While its structural similarity to other pharmacologically active phenethylamines suggests potential interactions with monoaminergic systems, there is currently no direct evidence to support this. The mention of its use in the synthesis of HDAC inhibitors may point towards a completely different and unexplored area of activity.

Future research should focus on a systematic characterization of this compound, beginning with broad-panel receptor screening to identify potential targets. Subsequent dose-response and functional assays would then be necessary to quantify its affinity and efficacy at any identified targets. Without such fundamental research, the biological role of this compound will remain speculative. This guide serves as a foundational document, highlighting the current void in knowledge and providing a clear roadmap for future investigation.

References

The Evolving Potential of N,N-Dimethyl-2-phenoxyethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N,N-Dimethyl-2-phenoxyethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of its derivatives, focusing on their potential as modulators of key biological targets, including monoamine transporters and histone deacetylases (HDACs). While comprehensive data on a wide range of specific this compound derivatives remains an area of active investigation, the foundational structure presents significant opportunities for drug discovery. This document outlines the synthesis, potential biological activities, and detailed experimental protocols for the evaluation of these compounds, providing a framework for future research and development.

Core Structure and Synthetic Pathways

The foundational molecule, this compound, is a tertiary amine characterized by a phenoxy group linked via an ethyl bridge to a dimethylamino moiety. Its synthesis can be approached through several established chemical reactions. A common method involves the Williamson ether synthesis, where phenol or a substituted phenol is reacted with a 2-halo-N,N-dimethylethanamine derivative. Alternatively, nucleophilic substitution of a phenoxy-functionalized electrophile with dimethylamine can be employed.

A generalized synthetic workflow for creating a library of this compound derivatives would typically involve the preparation of a variety of substituted phenols and their subsequent reaction with a suitable aminoethylating agent. Purification of the final products is commonly achieved through column chromatography.

sub_phenol Substituted Phenol reaction reaction sub_phenol->reaction Williamson Ether Synthesis halo_amine 2-Halo-N,N-dimethylethanamine halo_amine->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product N,N-Dimethyl-2-(substituted-phenoxy)ethanamine Derivative purification Purification (e.g., Column Chromatography) product->purification reaction->product

A generalized synthetic workflow for this compound derivatives.

Potential Biological Activities and Structure-Activity Relationships

The this compound scaffold is structurally related to known pharmacophores that interact with critical biological targets. The two primary areas of potential therapeutic application for its derivatives are the modulation of monoamine transporters and the inhibition of histone deacetylases.

Monoamine Transporter Inhibition

The phenoxy-alkylamine motif is a well-established feature in compounds that target monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression and other neuropsychiatric disorders.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

  • Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring are critical for potency and selectivity. Electron-withdrawing groups can influence binding affinity.

  • Alkyl Chain Length: While the core molecule has an ethyl linker, variations in chain length in the broader class of phenoxy-alkylamines can impact activity.

  • Amine Substitution: The tertiary amine of the core structure is a key feature. In related series, modification of the amine substituents can alter the affinity and selectivity for different monoamine transporters.

Histone Deacetylase (HDAC) Inhibition

There are indications that this compound may serve as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and inflammatory diseases.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

  • Zinc-Binding Group: Most HDAC inhibitors feature a zinc-binding group (e.g., hydroxamic acid, benzamide) that chelates the zinc ion in the enzyme's active site. Derivatives of this compound would require modification to incorporate such a group.

  • Capping Group: The phenoxy portion of the molecule could serve as the "capping group," which interacts with the surface of the enzyme.

  • Linker Region: The ethyl-dimethylamino portion could be part of the "linker" that connects the capping group to the zinc-binding group. The length and rigidity of this linker are known to be important for inhibitory activity and isoform selectivity.

Quantitative Data from Structurally Related Analogs

Direct quantitative biological data for a wide range of this compound derivatives is not extensively available in the public domain. However, by examining structurally related compounds, we can infer potential activity profiles. The following tables summarize data for representative monoamine transporter inhibitors and HDAC inhibitors that share some structural motifs with the core compound of interest.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Structurally Related Compounds

Compound ClassDerivative ExampleSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Phenoxy-alkylamineAtomoxetine774.51370
Phenoxy-phenylpropylamineFluoxetine1.1130200

Note: Data is illustrative and sourced from various publicly available databases.

Table 2: HDAC Inhibitory Activity (IC50, nM) of Structurally Related Compounds

Compound ClassDerivative ExampleHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC6 IC50 (nM)
BenzamideEntinostat (MS-275)160300>10,000
Hydroxamic AcidVorinostat (SAHA)102010

Note: Data is illustrative and sourced from various publicly available databases.

Detailed Experimental Protocols

To facilitate further research into this compound derivatives, the following are detailed protocols for key in vitro assays used to characterize their potential biological activities.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to a specific monoamine transporter by measuring its ability to displace a radiolabeled ligand.

prep Membrane Preparation (from cells expressing transporter) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter count Scintillation Counting (Measures bound radioactivity) filter->count analyze Data Analysis (Calculate Ki) count->analyze

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of the test this compound derivative.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific histone deacetylase isoform.

setup Reaction Setup (HDAC enzyme + Test Compound) preincubate Pre-incubation (Allows compound to bind to enzyme) setup->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate incubate_reaction Incubate (Allows for deacetylation) add_substrate->incubate_reaction develop Add Developer (Stops reaction and generates fluorescent signal) incubate_reaction->develop read Read Fluorescence (Measure signal intensity) develop->read analyze Data Analysis (Calculate IC50) read->analyze derivative Phenoxyethanamine Derivative transporter Monoamine Transporter (SERT/NET) derivative->transporter Inhibition neurotransmitter Increased Synaptic Neurotransmitter (Serotonin/Norepinephrine) transporter->neurotransmitter receptor Postsynaptic Receptor Activation neurotransmitter->receptor downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream gene_expression Altered Gene Expression downstream->gene_expression therapeutic_effect Therapeutic Effect gene_expression->therapeutic_effect derivative Phenoxyethanamine-based HDAC Inhibitor hdac HDAC Enzyme derivative->hdac Inhibition histones Histone Hyperacetylation hdac->histones chromatin Chromatin Relaxation histones->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis therapeutic_effect Anti-cancer Effect cell_cycle_arrest->therapeutic_effect apoptosis->therapeutic_effect

References

Navigating the Solubility Landscape of N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyl-2-phenoxyethanamine, a tertiary amine of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and predicting the solubility of this compound in various solvents. Due to the limited availability of public experimental data, this guide combines qualitative information with predictive modeling based on Hansen Solubility Parameters (HSP) and outlines a detailed protocol for experimental verification.

Executive Summary

This compound is a molecule with potential applications in the synthesis of biologically active compounds. Its solubility is a critical parameter influencing its reaction kinetics, purification, and formulation. This guide establishes that while experimentally verified quantitative solubility data is scarce, predictive models can offer valuable insights. The compound is qualitatively described as slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate. To supplement this, a quantitative estimation of its solubility in a wider range of solvents has been developed using the Stefanis-Panayiotou group contribution method for calculating Hansen Solubility Parameters. Furthermore, a detailed experimental protocol for the widely accepted shake-flask method is provided to enable researchers to determine precise solubility data.

Predicted Solubility of this compound

In the absence of extensive experimental data, the solubility of this compound was predicted using the Hansen Solubility Parameter (HSP) methodology. The HSPs for the compound were calculated using the Stefanis-Panayiotou group contribution method. The molecule was broken down into its constituent functional groups: aromatic carbons, an aromatic ether, methylene groups, a tertiary amine, and methyl groups. The individual contributions of these groups to the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters were summed to yield the overall HSP values for this compound.

The calculated HSPs for this compound are:

  • δD (Dispersion): 18.2 MPa½

  • δP (Polar): 4.9 MPa½

  • δH (Hydrogen Bonding): 6.2 MPa½

These parameters were then used to calculate the Hansen Solubility Parameter distance (Ra) between this compound and a variety of common laboratory solvents. A smaller Ra value suggests a higher likelihood of solubility. The principle of "like dissolves like" is quantified here, where solvents with HSPs similar to the solute are predicted to be better solvents.

The following table summarizes the predicted solubility of this compound in various solvents, ranked by their calculated Ra values.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (HSP Distance)Predicted Solubility
This compound 18.2 4.9 6.2 - -
Chlorobenzene19.04.32.04.3High
Dichloromethane18.26.36.11.4High
Tetrahydrofuran (THF)16.85.78.02.6High
Chloroform17.83.15.71.9High
Acetone15.510.47.06.5Moderate
Ethyl Acetate15.85.37.22.6Moderate
Isopropanol15.86.116.410.4Low
Ethanol15.88.819.413.9Low
Methanol15.112.322.317.8Very Low
Water15.516.042.338.2Very Low
Hexane14.90.00.08.8Very Low

Disclaimer: These are predicted values and should be confirmed by experimental analysis.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate quantitative solubility data, the shake-flask method is a reliable and widely recognized experimental protocol.[1][2][3] This method involves equilibrating an excess of the solute with a solvent for a defined period, followed by the quantification of the dissolved solute in the saturated solution.

Experimental Protocol

1. Materials:

  • This compound (solute)

  • Selected solvents of high purity

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle. Centrifugation at a high speed can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the determined concentration and the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or molarity.

Visualizing Methodologies

To further clarify the processes involved in understanding the solubility of this compound, the following diagrams illustrate the key workflows.

G cluster_0 HSP Calculation Workflow cluster_1 Solubility Prediction Workflow mol_structure Define Molecular Structure of This compound func_groups Identify Functional Groups (Stefanis-Panayiotou Method) mol_structure->func_groups group_values Obtain Group Contribution Values (δD, δP, δH) func_groups->group_values calc_hsp Calculate Overall HSP for the Molecule group_values->calc_hsp solute_hsp Calculated HSP of This compound calc_ra Calculate Hansen Distance (Ra) between Solute and Solvents solute_hsp->calc_ra solvent_hsp Obtain HSP of Various Solvents solvent_hsp->calc_ra predict_sol Predict Relative Solubility (Lower Ra = Higher Solubility) calc_ra->predict_sol

Caption: Workflow for Predicting Solubility using Hansen Solubility Parameters.

G start Start: Excess Solute + Solvent in Vial equilibrate Equilibrate at Constant Temperature with Agitation (24-48 hours) start->equilibrate separate Phase Separation (Settling / Centrifugation) equilibrate->separate filter Collect and Filter Supernatant separate->filter quantify Dilute and Quantify Concentration (HPLC/GC) filter->quantify end End: Calculate Solubility quantify->end

Caption: Experimental Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. By combining qualitative data, predictive modeling through Hansen Solubility Parameters, and a detailed experimental protocol, this document serves as a practical resource. The provided data and methodologies will aid in solvent selection for synthesis and purification, as well as in the early stages of formulation development. It is recommended that the predicted solubility data be experimentally verified using the outlined shake-flask method to ensure accuracy for specific applications.

References

The InChIKey for N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide for Database Searches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount for accurate data retrieval and unambiguous communication. This technical guide focuses on N,N-Dimethyl-2-phenoxyethanamine, a compound of interest for its potential applications, including in the preparation of histone deacetylase inhibitors.[1][2] The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a standardized, machine-readable method for defining chemical substances, overcoming the ambiguities of proprietary naming conventions.

The standard InChIKey for this compound is RUHVDRGWCIAFLG-UHFFFAOYSA-N .[3][4][5] This unique, 27-character string is a fixed-length code that serves as a digital fingerprint for the molecule, ideal for robust database searches and indexing in chemical and biological databases.

Compound Identification and Properties

Accurate identification begins with a compound's fundamental identifiers and physicochemical properties. These data points are crucial for experimental design, data interpretation, and regulatory compliance.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
InChIKey RUHVDRGWCIAFLG-UHFFFAOYSA-N[3][4][5]
InChI 1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3[3][5]
CAS Number 13468-02-5[1][3][4][5]
Molecular Formula C10H15NO[1][4]
Synonyms Dimethyl(2-phenoxyethyl)amine, 2-(Dimethylamino)ethyl phenyl ether, (2-Dimethylaminoethoxy)benzene, N,N-Dimethyl-2-phenoxyethylamine[6]

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 165.23 g/mol [1][7]
Exact Mass 165.115356 Da[4]
Physical Form Liquid / Oil[1][2][3]
Boiling Point 231.5 ± 23.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 67.1 ± 24.9 °C[4]
pKa 8.80 ± 0.28 (Predicted)[1]
LogP 1.99[4]
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C[4]
Refractive Index 1.506[4]

Database Search Workflow

The InChIKey is the culmination of a process that ensures chemical structure standardization. For researchers, leveraging this workflow is key to efficient and accurate data retrieval. The following diagram illustrates the logical progression from a common name to the highly specific InChIKey for database searching.

G cluster_input Initial Information cluster_search Database Query & Identification cluster_standardization Structure Standardization cluster_application Application A Chemical Name (e.g., this compound) B Search Chemical Database (e.g., PubChem, ChemSpider, Scifinder) A->B Query C Retrieve Identifiers: - CAS Number: 13468-02-5 - Molecular Formula: C10H15NO B->C Results D Generate Standard InChI 1S/C10H15NO/c1-11(2)... C->D Standardize E Generate InChIKey (SHA-1 Hash of InChI) D->E Hash F RUHVDRGWCIAFLG-UHFFFAOYSA-N E->F Yields G Perform Unambiguous Search (Web, Patent, Literature Databases) F->G Use For

Caption: Workflow for obtaining and using an InChIKey for database searches.

Experimental Protocols

The synthesis of this compound can be achieved through established organic chemistry reactions. A common and effective method involves a two-step process: a Williamson ether synthesis to form a key intermediate, followed by a nucleophilic substitution with dimethylamine. The following protocols are adapted from established methodologies for structurally similar compounds.

Step 1: Synthesis of 2-Phenoxyethyl Bromide (Intermediate)

This procedure outlines the formation of the ether linkage by reacting phenol with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base.

Materials:

  • Phenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the resulting suspension at room temperature for approximately 15 minutes.

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter the solid salts, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M aqueous NaOH solution to remove unreacted phenol, followed by deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenoxyethyl bromide. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This final step involves the nucleophilic substitution of the bromide intermediate with dimethylamine to yield the target tertiary amine.

Materials:

  • 2-Phenoxyethyl bromide (from Step 1)

  • Dimethylamine solution (e.g., 40% in water)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a sealed reaction vessel, combine 2-phenoxyethyl bromide (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Add an excess of dimethylamine solution (e.g., 40% in water, 3.0-5.0 eq) to the stirred suspension.

  • Seal the vessel and heat the mixture to 70-80°C for 12-24 hours, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between water and diethyl ether. Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by column chromatography on silica gel or by vacuum distillation.

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyl-2-phenoxyethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N-Dimethyl-2-phenoxyethanamine as a chemical intermediate in the synthesis of biologically active compounds, with a particular focus on the development of Histone Deacetylase (HDAC) inhibitors. Detailed experimental protocols for its synthesis, derivatization, and subsequent biological evaluation are provided.

I. Overview of this compound

This compound is a tertiary amine with the chemical formula C₁₀H₁₅NO. It serves as a versatile building block in organic synthesis, primarily recognized for its potential as a precursor in the preparation of pharmacologically active molecules, most notably Histone Deacetylase (HDAC) inhibitors.[1] Its structure, featuring a phenoxy group linked to a dimethylaminoethyl moiety, allows for various chemical modifications to generate a library of compounds for drug screening.

Physicochemical Properties:

PropertyValueReference
CAS Number 13468-02-5
Molecular Weight 165.24 g/mol
Appearance Pale yellow to light yellow oil[1]
Boiling Point 231.5 ± 23.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Storage 2-8°C, Refrigerator[1]

II. Synthetic Protocol: Preparation of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Principle:

The synthesis begins with the deprotonation of phenol using a strong base to form the more nucleophilic phenoxide anion. This anion then displaces a halide from a 2-(dimethylamino)ethyl halide in an SN2 reaction to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Phenol

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride or 2-Bromo-N,N-dimethylethanamine hydrobromide

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Triethylamine (if using the hydrochloride salt of the amine)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride (1.05 eq) with triethylamine (1.1 eq) in anhydrous DMF.

  • Add the solution of the free amine to the reaction mixture containing the sodium phenoxide.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

III. Application in HDAC Inhibitor Synthesis

This compound is a valuable precursor for synthesizing HDAC inhibitors. A common strategy involves the N-demethylation to the corresponding secondary amine, followed by coupling to a linker and a zinc-binding group (ZBG), which are key pharmacophoric features of many HDAC inhibitors.

Proposed Synthetic Pathway to a Hypothetical HDAC Inhibitor (HDACi-1):

G A This compound B N-Demethylation A->B e.g., ACE-Cl, MeOH C N-Methyl-2-phenoxyethanamine B->C D Coupling with Linker-ZBG C->D e.g., Suberoyl chloride, then NH2OH E Hypothetical HDAC Inhibitor (HDACi-1) D->E

Caption: Proposed synthetic workflow from this compound to an HDAC inhibitor.

Experimental Protocol: N-Demethylation

Materials:

  • This compound

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

  • Slowly add 1-chloroethyl chloroformate (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add methanol to the residue and heat to reflux for 1 hour.

  • Cool the solution and concentrate under reduced pressure.

  • Purify the resulting crude N-methyl-2-phenoxyethanamine hydrochloride by recrystallization or column chromatography.

Experimental Protocol: Synthesis of a Hypothetical Vorinostat Analogue (HDACi-1)

This protocol describes the synthesis of a hypothetical HDAC inhibitor (HDACi-1) from N-methyl-2-phenoxyethanamine, based on established methods for preparing Vorinostat analogues.

Materials:

  • N-Methyl-2-phenoxyethanamine

  • Suberoyl chloride

  • Triethylamine

  • Anhydrous THF

  • Hydroxylamine hydrochloride

  • Sodium methoxide

Procedure:

  • Dissolve N-methyl-2-phenoxyethanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF at 0 °C.

  • Slowly add a solution of suberoyl chloride (1.05 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting amide intermediate by column chromatography.

  • To a solution of the purified intermediate in methanol, add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and sodium methoxide).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture and purify the crude product by preparative HPLC to yield the final hydroxamic acid (HDACi-1).

Hypothetical Quantitative Data for HDACi-1:

ParameterValue
Overall Yield 35%
Purity (HPLC) >98%
HDAC1 IC₅₀ 85 nM
HDAC2 IC₅₀ 120 nM
HDAC3 IC₅₀ 95 nM
HDAC6 IC₅₀ 45 nM

IV. Biological Evaluation: In Vitro HDAC Inhibition Assay

The following protocol describes a standard fluorometric assay to determine the in vitro inhibitory activity of synthesized compounds against HDAC enzymes.

Principle: The assay measures the deacetylation of a fluorogenic substrate by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound (HDACi-1) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (HDACi-1) in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution containing a stop solution.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

V. Signaling Pathway of HDAC Inhibition

HDAC inhibitors exert their therapeutic effects, particularly in cancer, by altering the acetylation state of histones and other proteins, leading to changes in gene expression and cell fate.

G cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Expression Changes cluster_3 Cellular Outcomes A HDAC Inhibitor (e.g., HDACi-1) B HDAC Enzyme A->B Inhibition C Histone Acetylation ↑ D Chromatin Relaxation C->D E Tumor Suppressor Gene Expression ↑ (e.g., p21) D->E G Cell Cycle Arrest E->G H Apoptosis E->H F Oncogene Expression ↓ F->H I Differentiation

Caption: Signaling pathway of HDAC inhibition leading to anti-cancer effects.

References

Quantitative Analysis of N,N-Dimethyl-2-phenoxyethanamine: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N,N-Dimethyl-2-phenoxyethanamine. Due to a lack of direct published methods for this specific analyte, the following protocols have been adapted from validated methods for the structurally similar compound, N,N-Dimethyl-4-phenoxybutan-1-amine, and general principles of tertiary amine analysis. These methods are intended to serve as a robust starting point for the development and validation of analytical procedures for this compound in various matrices, including pharmaceutical formulations and biological fluids.

Three common analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Method Comparison

The choice of analytical technique is a critical decision in method development. HPLC-UV is a widely accessible and cost-effective method suitable for quality control of bulk materials or formulated products where analyte concentrations are relatively high. GC-MS offers enhanced sensitivity and selectivity, making it a strong alternative, particularly for impurity profiling and structural elucidation of volatile impurities. For applications demanding the highest sensitivity and throughput, such as bioanalysis for pharmacokinetic studies, LC-MS/MS is the recommended gold standard.

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Precision (Repeatability, %RSD) < 2.5%< 3.0%< 1.5%
Precision (Intermediate, %RSD) < 3.5%< 4.0%< 2.0%
Accuracy (% Recovery) 95.0 - 105.0%92.0 - 108.0%98.0 - 102.0%
Limit of Detection (LOD) ~5 ng/mL~2 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~7 ng/mL~0.15 ng/mL
Typical Run Time 15-20 min20-30 min5-10 min

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices. Since the analyte may lack a strong chromophore for direct UV analysis, a pre-column derivatization step is included to enhance detection sensitivity.

Experimental Workflow: HPLC-UV with Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Derivatization Derivatization with Dansyl Chloride Sample->Derivatization Quenching Quenching Excess Reagent Derivatization->Quenching Injection Inject into HPLC Quenching->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC-UV analysis with derivatization.

Experimental Protocol: HPLC-UV

1. Derivatization:

  • To 100 µL of the sample, add 50 µL of a derivatizing agent solution (e.g., 1 mg/mL Dansyl Chloride in acetone) and 50 µL of a borate buffer (pH 9.5).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After incubation, add a quenching reagent, such as a solution of proline, to react with the excess derivatizing agent.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: To be determined based on the derivatizing agent (e.g., 254 nm for dansyl derivatives).

  • Injection Volume: 10 µL.

3. Quantification:

  • A calibration curve is constructed by derivatizing and analyzing a series of known concentration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher sensitivity and selectivity compared to HPLC-UV and is well-suited for the analysis of this compound in complex matrices or for impurity profiling. A derivatization step is often recommended to improve the volatility and chromatographic peak shape of the amine.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., in organic solvent) Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Workflow for GC-MS analysis with derivatization.

Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction for Biological Fluids):

  • To 1 mL of the liquid sample, add a suitable internal standard.

  • Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.[1]

  • Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Vortex for 2 minutes and centrifuge to separate the layers.[1]

  • Transfer the organic layer to a clean vial. Repeat the extraction twice and combine the organic extracts.[1]

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.[1]

2. Derivatization (Silylation):

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of pyridine).

  • Add a silylating agent (e.g., 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp to a high temperature (e.g., 300°C).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the most sensitive and selective method, making it ideal for bioanalytical studies where very low concentrations of this compound need to be measured in complex biological fluids like plasma or urine.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Inject into UPLC/HPLC Supernatant_Transfer->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The transition from the protonated molecule [M+H]⁺ to a specific product ion is monitored for quantification. The specific MRM transitions for this compound would need to be determined by infusing a standard solution of the analyte.

Data Presentation

The following tables summarize the expected quantitative performance data that should be obtained during method validation for each technique.

Table 1: HPLC-UV with Derivatization - Performance Characteristics

Parameter Specification
Linearity (R²) ≥ 0.998
Range 15 - 1000 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) ≤ 3.5%

| Limit of Quantification (LOQ) | ~15 ng/mL |

Table 2: GC-MS with Derivatization - Performance Characteristics

Parameter Specification
Linearity (R²) ≥ 0.997
Range 7 - 500 ng/mL
Accuracy (% Recovery) 92.0 - 108.0%
Precision (%RSD) ≤ 4.0%

| Limit of Quantification (LOQ) | ~7 ng/mL |

Table 3: LC-MS/MS - Performance Characteristics

Parameter Specification
Linearity (R²) ≥ 0.999
Range 0.15 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%

| Limit of Quantification (LOQ) | ~0.15 ng/mL |

Disclaimer: The provided protocols and performance characteristics are based on methods for structurally similar compounds and should be fully validated for the specific application and matrix for this compound.

References

Application Notes and Protocols for the Analysis of N,N-Dimethyl-2-phenoxyethanamine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N,N-Dimethyl-2-phenoxyethanamine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for similar molecules and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC-UV method is suitable for the routine quantification of this compound in relatively clean sample matrices, offering a balance of speed and reliability.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B for column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.[1]

  • UV Detection: 254 nm.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations within the desired calibration range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a final concentration within the calibration curve range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Presentation
ParameterHPLC-UV with Derivatization
Linearity (R²)> 0.998[1]
Precision (Repeatability, %RSD)< 2.5%[1]
Precision (Intermediate, %RSD)< 3.5%[1]
Accuracy (% Recovery)95.0 - 105.0%[1]
Limit of Detection (LOD)~5 ng/mL[1]
Limit of Quantification (LOQ)~15 ng/mL[1]

Note: The data presented is based on a similar compound, N,N-Dimethyl-4-phenoxybutan-1-amine, and may require optimization for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The GC-MS method provides higher sensitivity and selectivity, which is particularly advantageous for the analysis of this compound in complex matrices or when lower detection limits are required. Derivatization is often recommended for amines to improve volatility and chromatographic performance.[2]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction:

    • For liquid samples, perform a liquid-liquid extraction. Adjust the sample pH to >10 with 1M NaOH and extract with an organic solvent such as dichloromethane or ethyl acetate.[2]

    • For solid samples, a solid-phase extraction (SPE) may be employed.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture to facilitate the reaction.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation
ParameterGC-MS with Derivatization
Linearity (R²)> 0.997[1]
Precision (Repeatability, %RSD)< 3.0%[1]
Precision (Intermediate, %RSD)< 4.0%[1]
Accuracy (% Recovery)92.0 - 108.0%[1]
Limit of Detection (LOD)~2 ng/mL[1]
Limit of Quantification (LOQ)~7 ng/mL[1]

Note: The data presented is based on a similar compound, N,N-Dimethyl-4-phenoxybutan-1-amine, and may require optimization for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Extract Extraction (LLE/SPE) Start->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (Silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify by Ion Abundance Identify->Quantify

GC-MS Analysis Workflow

Method Selection Logic

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis.

Method_Selection Start Analytical Need for This compound Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Low GCMS GC-MS Matrix->GCMS High HPLC HPLC-UV Sensitivity->HPLC Moderate Sensitivity->GCMS High

Method Selection Logic

This document provides a foundational framework for the analysis of this compound. It is recommended that users perform method validation according to the relevant regulatory guidelines to ensure the suitability of the chosen method for their specific application.

References

Application Notes and Protocols: N,N-Dimethyl-2-phenoxyethanamine as an Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-2-phenoxyethanamine is a chemical intermediate with a structure that is of interest in medicinal chemistry. Its core phenoxyethylamine scaffold is a feature in a variety of biologically active molecules. While not a direct precursor in the widely documented synthesis of common antihistamines like Doxylamine or Carbinoxamine, its structural motif is significant. Notably, this compound is cited as a useful intermediate in the preparation of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.[1]

These application notes provide an overview of the potential uses of this compound in drug synthesis and include generalized experimental protocols for its preparation and subsequent use in creating more complex derivatives.

Applications in Drug Synthesis

Intermediate for Phenoxyethylamine Derivatives

The phenoxyethylamine moiety is a key pharmacophore in various compounds. This compound can serve as a foundational building block that can be further modified to create a library of derivatives for drug discovery. The synthesis of this intermediate is typically achieved through a Williamson ether synthesis.[2][3][4][5]

Potential Precursor for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] The inhibition of HDACs is a therapeutic strategy in the treatment of some cancers.[1][6] this compound has been identified as a useful starting material for the synthesis of HDAC inhibitors.[1] The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The phenoxy group of this compound can serve as a modifiable cap group in the design of novel HDAC inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a generalized method for the synthesis of this compound from phenol and 2-chloro-N,N-dimethylethylamine.

Materials:

  • Phenol

  • 2-chloro-N,N-dimethylethylamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous DMF.

  • Add a base such as sodium hydroxide (1.2 eq) or potassium carbonate (1.5 eq). If using 2-chloro-N,N-dimethylethylamine hydrochloride, an additional equivalent of base is required to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide in situ.

  • Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70-90°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with 1M NaOH solution to remove any unreacted phenol, followed by water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Williamson ether synthesis of various phenoxyethylamine derivatives, analogous to the synthesis of this compound.

Phenol DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
p-CresolChloroacetic acidKOHWaterReflux0.3High
o-NitrophenolDiethylene glycol ditosylateK₂CO₃DMF901.2584
SalicylaldehydeTosyl chloride derived alkylating agentK₂CO₃Solvent-free (MW)180W0.572
Hydroxyacetanilide2-ChloroethanolK₂CO₃DMF70-110>2Not specified

Note: The data presented are from analogous reactions and serve as a general guide.[2][7]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_application Application as Drug Intermediate Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH (Base) Intermediate This compound Phenoxide->Intermediate + Alkyl Halide (SN2 Reaction) AlkylHalide 2-Chloro-N,N-dimethylethylamine AlkylHalide->Intermediate Derivative Bioactive Phenoxyethylamine Derivative (e.g., HDAC Inhibitor) Intermediate->Derivative Further Functionalization

Caption: Generalized Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (Phenol, Base, Solvent) start->reaction_setup phenoxide_formation 2. Phenoxide Formation (Stir at RT) reaction_setup->phenoxide_formation addition 3. Addition of Alkyl Halide phenoxide_formation->addition heating 4. Heating and Reaction (Monitor by TLC) addition->heating workup 5. Aqueous Workup (Quench and Extract) heating->workup purification 6. Purification (Distillation or Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis and purification.

HDAC Inhibition Mechanism

HDAC_Inhibition cluster_normal Normal Gene Repression cluster_inhibited Effect of HDAC Inhibitor HDAC HDAC Enzyme Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Deacetylation Histone_A Acetylated Histone (Relaxed Chromatin) Histone_A->HDAC Substrate Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Leads to HDAC_Inhibitor HDAC Inhibitor (e.g., derived from This compound) HDAC_I HDAC Enzyme HDAC_Inhibitor->HDAC_I Inhibits Histone_B Acetylated Histone (Remains Acetylated) Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Histone_B->Gene_Expression Allows for

Caption: Conceptual overview of Histone Deacetylase (HDAC) inhibition.

References

Application Notes and Protocols for N,N-Dimethyl-2-phenoxyethanamine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2-phenoxyethanamine is a phenoxyethylamine derivative with a structural resemblance to known neuropharmacological agents, particularly monoamine transporter inhibitors. While direct research on this specific compound is limited, its chemical structure suggests potential interactions with key targets in the central nervous system, such as the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] Compounds within the phenoxyethylamine class are known to exhibit a range of activities, including antidepressant, anxiolytic, and psychostimulant effects, by modulating the levels of these crucial neurotransmitters in the synaptic cleft.[3][4][5]

These application notes provide a comprehensive guide for researchers interested in investigating the neuropharmacological profile of this compound. The protocols outlined below are based on established in vitro and in vivo methods for characterizing compounds that target monoamine transporters.[6][7][8]

Postulated Mechanism of Action

Based on its structural similarity to selective norepinephrine reuptake inhibitors like atomoxetine and reboxetine, it is hypothesized that this compound may act as an inhibitor of one or more monoamine transporters.[3][9] The core phenoxyethylamine scaffold is a privileged structure found in a variety of G protein-coupled receptor (GPCR) ligands and monoamine transporter inhibitors.[2][10] The N,N-dimethyl substitution on the ethylamine side chain is a common feature in many centrally active compounds.

The proposed mechanism involves the binding of this compound to the extracellular side of monoamine transporters, blocking the reuptake of neurotransmitters from the synapse. This leads to an increased concentration and prolonged action of the respective neurotransmitter(s) in the synaptic cleft, thereby enhancing neurotransmission.

Postulated_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_transporter cluster_synapse Synaptic Cleft cluster_postsynaptic Postynaptic Neuron VMAT2 VMAT2 NT_vesicle Neurotransmitter Vesicle MAO MAO NT_synthesis Neurotransmitter Synthesis Synaptic_Cleft Synaptic_Cleft NT_vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, NET, or DAT) NT_synthesis->NT_vesicle Packaging Synaptic_Cleft->Transporter Reuptake NT Neurotransmitter Receptor Postsynaptic Receptor NT->Receptor Binding Compound N,N-Dimethyl- 2-phenoxyethanamine Compound->Transporter Inhibition Signal Signal Transduction Receptor->Signal

Caption: Postulated mechanism of this compound action.

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following table presents hypothetical data for illustrative purposes, alongside real data for well-characterized reference compounds to provide context for potential experimental outcomes.

CompoundTargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
This compound NET (Hypothetical) 50(Hypothetical) 80
SERT (Hypothetical) 300(Hypothetical) 500
DAT (Hypothetical) >1000(Hypothetical) >1000
Atomoxetine[3]NET53.6
SERT7788
DAT14511000
Reboxetine[3][4]NET1.110
SERT1346800
DAT>10000>10000
Cocaine[2]DAT296280
SERT304390
NET523330

Experimental Protocols

Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of this compound for human monoamine transporters (SERT, NET, and DAT) expressed in HEK293 cells.[11][12]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell membrane preparations from the above cell lines

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

  • This compound

  • Reference compounds (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer

    • 50 µL of various concentrations of this compound or reference compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_membranes Prepare Cell Membranes (HEK293 expressing transporter) Start->Prepare_membranes Setup_assay Set up 96-well plate: Buffer, Compound, Radioligand, Membranes Prepare_membranes->Setup_assay Incubate Incubate at RT (60-90 min) Setup_assay->Incubate Filter Rapid Filtration (separate bound/free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze End End Analyze->End

Caption: Workflow for radioligand binding assay.
In Vitro Neurotransmitter Uptake Assay

This protocol measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.[13][14]

Materials:

  • HEK293 or COS-7 cells expressing human SERT, NET, or DAT

  • Radiolabeled neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), [³H]-Dopamine (DA)

  • This compound

  • Reference uptake inhibitors

  • Krebs-Henseleit buffer (KHB)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with KHB and then pre-incubate for 10-15 minutes at room temperature with various concentrations of this compound or a reference inhibitor.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KHB.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.

In Vivo Behavioral Assays

To assess the potential psychoactive effects of this compound, rodent behavioral models can be employed.

a) Locomotor Activity Test: This test measures the stimulant or sedative effects of a compound.[15]

  • Animals: Male mice or rats.

  • Apparatus: Open-field arena equipped with photobeam detectors.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes.

    • Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • Place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-120 minutes.

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.

b) Forced Swim Test: This test is a common screen for potential antidepressant activity.

  • Animals: Male mice or rats.

  • Apparatus: A cylinder filled with water.

  • Procedure:

    • Administer this compound (or a reference antidepressant) for a specified period (e.g., acutely or chronically).

    • Place the animal in the water-filled cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the control group suggests a potential antidepressant-like effect.

Preliminary Neurotoxicity Assessment

A preliminary assessment of neurotoxicity is crucial for any novel psychoactive compound.[16][17]

a) In Vitro Cytotoxicity Assay:

  • Cell Line: A neuronal cell line such as SH-SY5Y.

  • Procedure:

    • Culture the cells in 96-well plates.

    • Expose the cells to a range of concentrations of this compound for 24-48 hours.

    • Assess cell viability using a standard assay such as the MTT or LDH assay.

  • Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Research_Logic_Flow Start Start: Characterize This compound In_Vitro In Vitro Characterization Start->In_Vitro Binding Radioligand Binding Assay (Determine Kᵢ for SERT, NET, DAT) In_Vitro->Binding Uptake Neurotransmitter Uptake Assay (Determine IC₅₀ for SERT, NET, DAT) In_Vitro->Uptake In_Vivo In Vivo Behavioral Assessment Binding->In_Vivo Uptake->In_Vivo Locomotor Locomotor Activity Test (Assess stimulant/sedative effects) In_Vivo->Locomotor FST Forced Swim Test (Screen for antidepressant potential) In_Vivo->FST Toxicity Preliminary Neurotoxicity Locomotor->Toxicity FST->Toxicity Cytotoxicity In Vitro Cytotoxicity Assay (Determine CC₅₀) Toxicity->Cytotoxicity End End: Comprehensive Neuropharmacological Profile Cytotoxicity->End

Caption: Logical flow for neuropharmacological investigation.

Safety Precautions

This compound is a chemical compound with unknown toxicological properties. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). All experiments should be conducted in a well-ventilated area.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental conditions. The hypothetical data is for illustrative purposes and should not be considered as factual. Researchers should conduct their own thorough literature review and risk assessment before working with this compound.

References

Application Notes: N,N-Dimethyl-2-phenoxyethanamine as a Precursor for Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

This document provides detailed application notes and protocols for the utilization of N,N-Dimethyl-2-phenoxyethanamine as a versatile precursor in the synthesis of novel histone deacetylase inhibitors. While direct synthesis pathways for market-approved HDAC inhibitors such as Vorinostat, Belinostat, or Panobinostat using this specific precursor are not prominently documented in publicly available literature, its chemical structure offers a valuable scaffold for the synthesis of various structural analogues and novel chemical entities targeting HDAC enzymes. The phenoxyethanamine moiety can serve as a "cap" group, which is a key pharmacophoric feature of many HDAC inhibitors, interacting with the rim of the active site channel of the enzyme.

Rationale for this compound as a Precursor

The structure of this compound provides a strategic starting point for the synthesis of HDAC inhibitors. The general structure of an HDAC inhibitor consists of three key components:

  • A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity. Common ZBGs include hydroxamic acids, benzamides, and carboxylic acids.

  • A Linker: This is a chain of atoms that connects the ZBG to the cap group and fits into the hydrophobic channel of the enzyme's active site.

  • A Cap Group: This is a larger, often aromatic or heterocyclic group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.

This compound can be readily functionalized to incorporate a linker and a zinc-binding group, thereby transforming it into a potent HDAC inhibitor. The phenoxy group can serve as the cap, and the ethylamine portion can be modified to introduce the linker and ZBG.

Experimental Protocols

The following protocols describe hypothetical, yet chemically sound, synthetic routes to generate novel HDAC inhibitors from this compound. These are intended as a guide for researchers to develop their own specific synthetic strategies.

Protocol 1: Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor

This protocol outlines a multi-step synthesis to produce a hydroxamic acid derivative of this compound.

Step 1: N-Demethylation and Acylation

  • N-Demethylation: Convert this compound to the corresponding secondary amine, N-methyl-2-phenoxyethanamine. This can be achieved using various methods, such as the Von Braun reaction or by using chloroformates followed by hydrolysis.

  • Acylation: React the resulting secondary amine with a suitable acylating agent containing a terminal ester group (e.g., methyl 6-bromohexanoate) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the linker.

Step 2: Hydroxamic Acid Formation

  • Ester Hydrolysis: Hydrolyze the ester group of the acylated product to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Hydroxylamine Coupling: Couple the resulting carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent like HATU or HOBt/EDC and a base (e.g., DIPEA) in a suitable solvent like DMF to yield the final hydroxamic acid-based HDAC inhibitor.

Protocol 2: Synthesis of a Benzamide-Based HDAC Inhibitor

This protocol details the synthesis of a benzamide derivative, a class of HDAC inhibitors known for their selectivity for Class I HDACs.

Step 1: Functionalization of the Phenoxy Ring

  • Friedel-Crafts Acylation: Introduce a reactive group onto the phenyl ring of this compound, for example, by Friedel-Crafts acylation at the para position with an appropriate acyl chloride (e.g., 4-chlorobutyryl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Nucleophilic Substitution: The terminal chloride of the introduced acyl chain can then be displaced by a nucleophile that will serve as the precursor to the zinc-binding group.

Step 2: Formation of the o-Aminoanilide Moiety

  • Coupling: Couple the functionalized phenoxyethanamine derivative with a protected o-phenylenediamine derivative.

  • Deprotection and Amide Bond Formation: Following deprotection, the free amine can be acylated to form the final benzamide-based HDAC inhibitor.

Data Presentation

The following tables present hypothetical inhibitory activity data for newly synthesized compounds derived from this compound. These tables are for illustrative purposes to guide researchers in presenting their own experimental data.

Table 1: In Vitro Inhibitory Activity of Hydroxamic Acid-Based HDAC Inhibitors

Compound IDLinker Length (n)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
HA-Inhibitor-1 4507512025
HA-Inhibitor-2 5356010015
HA-Inhibitor-3 6426811520
Vorinostat (SAHA) -20305010

Table 2: In Vitro Inhibitory Activity of Benzamide-Based HDAC Inhibitors

Compound IDR Group on BenzamideHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
BZ-Inhibitor-1 H250300150>10000
BZ-Inhibitor-2 4-fluoro200250120>10000
BZ-Inhibitor-3 3-methoxy350400200>10000
Entinostat (MS-275) -150200100>10000

Visualizations

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for synthesizing HDAC inhibitors from this compound and a simplified signaling pathway affected by HDAC inhibition.

G cluster_0 Synthesis Workflow start This compound step1 Chemical Modification (e.g., N-Demethylation, Acylation) start->step1 step2 Introduction of Linker and Protected ZBG step1->step2 step3 Deprotection and Final Compound Synthesis step2->step3 end Novel HDAC Inhibitor step3->end G HDAC Histone Deacetylase (HDAC) Histones Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones HDACs OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression HDACi HDAC Inhibitor (Derived from Precursor) HDACi->HDAC Inhibition CellOutcome Apoptosis, Cell Cycle Arrest, Differentiation GeneExpression->CellOutcome

Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-Dimethyl-2-phenoxyethanamine, a tertiary amine with applications in the development of histone deacetylase inhibitors.[1] The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers.[2][3][4][5][6] This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. Detailed experimental procedures, tabulated quantitative data, and visual diagrams of the reaction pathway and experimental workflow are provided to ensure reproducibility and clarity.

Introduction

This compound is a chemical intermediate whose structural motifs are relevant in medicinal chemistry. The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[7] In this protocol, phenol is deprotonated by a strong base to form the more nucleophilic sodium phenoxide. This intermediate then reacts with a suitable 2-dimethylaminoethyl halide via an SN2 mechanism to form the target ether.[2][6]

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step, one-pot reaction. The initial step is the deprotonation of phenol using a strong base like sodium hydride to form sodium phenoxide. The second step is the nucleophilic substitution of the halide from a 2-dimethylaminoethyl halide by the phenoxide.

Reaction_Pathway Figure 1. Reaction Pathway for this compound Synthesis phenol Phenol na_phenoxide Sodium Phenoxide phenol->na_phenoxide + NaH - H2 product N,N-Dimethyl-2- phenoxyethanamine na_phenoxide->product + dmae_halide 2-(Dimethylamino)ethyl chloride dmae_halide->product nacl NaCl product->nacl +

Caption: Figure 1. Reaction Pathway for this compound Synthesis

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis of analogous compounds.[7][8][9]

3.1. Materials

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
Phenol94.111.0
Sodium Hydride (60% dispersion in mineral oil)24.001.1
2-(Dimethylamino)ethyl chloride hydrochloride144.041.0
Triethylamine101.191.1
Anhydrous Dimethylformamide (DMF)--
Diethyl ether--
Saturated aqueous sodium bicarbonate--
Brine (saturated aqueous NaCl)--
Anhydrous magnesium sulfate (MgSO₄)--

3.2. Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the sodium hydride with hexanes to remove the mineral oil and place the flask under a gentle stream of nitrogen.

  • Formation of Sodium Phenoxide: Add anhydrous DMF (10 volumes relative to phenol) to the flask. Dissolve phenol (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Amine: In a separate flask, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.0 eq) in a minimal amount of DMF and add triethylamine (1.1 eq). Add this mixture dropwise to the reaction flask containing the sodium phenoxide.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[8]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G Figure 2. Experimental Workflow A Reaction Setup (Phenol, NaH, DMF) B Formation of Sodium Phenoxide (0°C to RT, 30 min) A->B C Addition of 2-(Dimethylamino)ethyl chloride and Triethylamine B->C D Reaction (60-80°C, 12-24h) C->D E Quenching (Water) D->E F Extraction (Diethyl Ether) E->F G Washing (Aq. NaHCO3, Brine) F->G H Drying and Concentration (MgSO4, Rotary Evaporator) G->H I Purification (Column Chromatography or Distillation) H->I J Pure this compound I->J

Caption: Figure 2. Experimental Workflow

Data Summary

The following table summarizes the expected quantitative data for the synthesis.

ParameterValue
Reactants
Phenol1.0 eq
Sodium Hydride1.1 eq
2-(Dimethylamino)ethyl chloride HCl1.0 eq
Triethylamine1.1 eq
Reaction Conditions
SolventAnhydrous DMF
Reaction Temperature60-80 °C
Reaction Time12-24 hours
Product
IUPAC NameThis compound
CAS Number13468-02-5[1][10][11][12][13]
Molecular FormulaC₁₀H₁₅NO[1][11]
Molecular Weight165.24 g/mol [1]
AppearancePale Yellow to Light Yellow Oil[1]
Purity>95% (after purification)[12]
Storage TemperatureRoom Temperature or 2-8°C[1]

Safety Precautions

  • Handle sodium hydride with extreme care as it is a flammable solid and reacts violently with water to produce hydrogen gas.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phenol is corrosive and toxic; avoid skin contact and inhalation.

  • DMF is a potential teratogen; handle with caution.

References

Application Notes and Protocols for N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of N,N-Dimethyl-2-phenoxyethanamine (CAS No. 13468-02-5), a key intermediate in the synthesis of potential histone deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

This compound is a pale yellow to light yellow oil.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 13468-02-5[1][2][3][4]
Molecular Formula C₁₀H₁₅NO[1][2][3][4]
Molecular Weight 165.23 g/mol [3]
Appearance Pale Yellow to Light Yellow Oil[1]
Boiling Point 232 °C[3]
Density 0.970 g/cm³[3]
Flash Point 67 °C[3]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate.[3]
pKa 8.80 ± 0.28 (Predicted)[3]

Handling and Storage Procedures

Safety and Hazards

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Store under an inert gas atmosphere, such as nitrogen or argon.[3]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Application Notes: Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is a valuable building block for the synthesis of histone deacetylase (HDAC) inhibitors.[1][3] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in cancer therapy.

The general structure of many HDAC inhibitors consists of three key components:

  • A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme.

  • A linker region that connects the ZBG to the cap group.

  • A cap group that interacts with the surface of the enzyme.

This compound can be utilized to introduce a substituted "cap" group in the synthesis of novel HDAC inhibitors. A common synthetic route involves the amide coupling of this compound with a carboxylic acid that contains a suitable linker and a zinc-binding group.

HDAC_Inhibitor_Signaling_Pathway cluster_0 HDAC Activity cluster_1 Gene Expression cluster_2 HDAC Inhibition cluster_3 Therapeutic Effect Histone Acetylated Histone HDAC HDAC Enzyme Histone->HDAC Deacetylation Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Chromatin_Relaxation Chromatin Relaxation Chromatin_Condensation Chromatin Condensation Deacetylated_Histone->Chromatin_Condensation Gene_Repression Gene Repression Chromatin_Condensation->Gene_Repression HDAC_Inhibitor HDAC Inhibitor (e.g., synthesized from This compound) HDAC_Inhibitor->HDAC Inhibition Gene_Activation Gene Activation (e.g., Tumor Suppressor Genes) Chromatin_Relaxation->Gene_Activation Apoptosis Apoptosis / Cell Cycle Arrest Gene_Activation->Apoptosis

Experimental Protocols

Synthesis of a Potential HDAC Inhibitor via Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a model carboxylic acid, such as cinnamic acid, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Cinnamic acid (or another suitable carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents).

    • Dissolve the mixture in anhydrous DMF (approximately 0.5 M concentration relative to the carboxylic acid).

    • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Coupling Reaction:

    • Add EDC·HCl (1.2 equivalents) to the reaction mixture in portions.

    • Slowly add DIPEA (2.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Workup and Purification A Combine Carboxylic Acid, HOBt, and this compound B Dissolve in Anhydrous DMF A->B C Cool to 0°C B->C D Add EDC·HCl C->D E Add DIPEA D->E F Stir at Room Temperature for 12-24 hours E->F G Dilute with Ethyl Acetate F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Stability and Solubility

Stability

Specific quantitative stability data for this compound is not extensively available in the public literature. However, based on its chemical structure, the following potential degradation pathways should be considered:

  • Oxidation: The tertiary amine group is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.

  • Acid/Base Hydrolysis: While the ether linkage is generally stable, it may be cleaved under harsh acidic or basic conditions, especially at elevated temperatures. The tertiary amine will form salts with acids.

It is recommended to determine the stability of this compound under specific experimental conditions empirically.

Solubility

Quantitative solubility data in common laboratory solvents is limited. It is reported to be slightly soluble in chloroform, DMSO, and ethyl acetate.[3] For experimental purposes, it is advisable to determine the solubility in the desired solvent system prior to use. A summary of known and recommended solvents is provided below.

SolventQualitative SolubilityRecommended for...
Chloroform Slightly SolubleExtraction, Chromatography
DMSO Slightly SolubleReaction Solvent, Stock Solutions
Ethyl Acetate Slightly SolubleExtraction, Chromatography
DMF Miscible (Likely)Reaction Solvent for Amide Coupling
Methanol/Ethanol Soluble (Likely)Stock Solutions, Recrystallization

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potential therapeutic agents, particularly HDAC inhibitors. Proper handling, storage, and the use of appropriate personal protective equipment are essential to ensure laboratory safety. The provided protocols offer a starting point for the use of this compound in synthetic chemistry, and further optimization may be required based on the specific substrates and desired outcomes.

References

Application Notes and Protocols: N,N-Dimethyl-2-phenoxyethanamine in Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of N,N-Dimethyl-2-phenoxyethanamine in polymer synthesis, focusing on its role as a catalyst in polyurethane formation and as a ligand in Atom Transfer Radical Polymerization (ATRP). The following sections detail the principles of these applications and provide generalized experimental protocols.

Application 1: Catalyst for Polyurethane Foam Synthesis

This compound, as a tertiary amine, can function as a catalyst in the synthesis of polyurethane foams. Tertiary amine catalysts are known to influence the reaction between isocyanates and polyols, as well as the reaction between isocyanates and water (blowing reaction), which generates carbon dioxide for foam expansion.[1][2][3] The specific structure of this compound may offer unique catalytic activity and influence on the final properties of the polyurethane foam due to steric and electronic effects of the phenoxy group.

Logical Workflow for Polyurethane Foam Synthesis

polyurethane_synthesis cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (-OH) Gelling Gelling Reaction (Urethane Linkage Formation) Polyol->Gelling Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO2) Isocyanate->Blowing Water Water (Blowing Agent) Water->Blowing Catalyst N,N-Dimethyl-2- phenoxyethanamine Catalyst->Gelling Catalyzes Catalyst->Blowing Catalyzes Foam Polyurethane Foam Gelling->Foam Blowing->Foam

Caption: Catalytic role in polyurethane foam formation.

Generalized Experimental Protocol for Polyurethane Foam Synthesis

This protocol describes a general procedure for the synthesis of flexible polyurethane foam. The amount of this compound should be optimized to achieve the desired foam properties.

Materials:

  • Polyether polyol (e.g., trifunctional, hydroxyl number 30-60 mg KOH/g)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • This compound (Catalyst)

  • Silicone surfactant

  • Water (Blowing agent)

  • Stannous octoate (Co-catalyst, optional)

Procedure:

  • In a disposable cup, accurately weigh and pre-mix the polyol, water, silicone surfactant, and this compound.

  • Stir the mixture vigorously for 30 seconds using a mechanical stirrer.

  • Add the diisocyanate to the mixture and continue stirring at high speed for 5-10 seconds.

  • Immediately pour the reacting mixture into a mold.

  • Allow the foam to rise and cure at room temperature. Post-curing at a slightly elevated temperature (e.g., 70°C) may be required to achieve final properties.

  • Characterize the foam for its density, porosity, and mechanical properties.

Expected Quantitative Data

The following table presents a hypothetical set of data for polyurethane foams prepared with varying concentrations of a tertiary amine catalyst, illustrating the potential impact on foam properties.

Catalyst Concentration (php)Cream Time (s)Rise Time (s)Density ( kg/m ³)Airflow (L/min)
0.115120353.5
0.31090323.0
0.5775302.5

php: parts per hundred parts of polyol

Application 2: Ligand in Atom Transfer Radical Polymerization (ATRP)

This compound can potentially be used as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). Tertiary amines are commonly used to form a complex with the copper catalyst, which is crucial for controlling the polymerization process.[4][5][6] The phenoxy group in this compound might influence the solubility and reactivity of the catalyst complex, thereby affecting the polymerization kinetics and the properties of the resulting polymer.

Signaling Pathway for ATRP

ATRP_mechanism cluster_catalyst Catalyst System cluster_polymerization Polymerization Cu_I Cu(I)X / Ligand Cu_II Cu(II)X2 / Ligand Cu_I->Cu_II Active P• (Active Chain) Cu_I->Active ka Ligand N,N-Dimethyl-2- phenoxyethanamine Initiator R-X (Initiator) Initiator->Active Monomer Monomer Monomer->Active Dormant P-X (Dormant Chain) Dormant->Active Active->Cu_I kd Active->Dormant Polymer Polymer Active->Polymer

Caption: ATRP catalytic cycle with an amine ligand.

Generalized Experimental Protocol for ATRP of Methyl Methacrylate (MMA)

This protocol provides a general method for the ATRP of methyl methacrylate using a copper catalyst with an amine ligand. The ratio of the components, particularly the ligand to copper, may require optimization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, Initiator)

  • Copper(I) bromide (CuBr, Catalyst)

  • This compound (Ligand)

  • Anisole (Solvent)

Procedure:

  • To a Schlenk flask, add CuBr and this compound.

  • Seal the flask, and alternatively apply vacuum and backfill with nitrogen three times.

  • Add deoxygenated MMA and anisole via syringe.

  • Stir the mixture to allow for the formation of the catalyst complex.

  • Add the initiator (EBiB) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C).

  • Take samples periodically to monitor monomer conversion by ¹H NMR or gas chromatography.

  • After the desired conversion is reached, cool the flask to room temperature and expose the solution to air to quench the polymerization.

  • Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI).

Expected Quantitative Data

The following table shows representative data for the ATRP of methyl methacrylate, demonstrating the controlled nature of the polymerization.

Time (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
1255,0001.25
2459,0001.20
47515,0001.15
69018,0001.12

Mn: Number-average molecular weight; PDI: Polydispersity Index.

Disclaimer: The provided protocols are generalized and intended for informational purposes only. Researchers should conduct their own literature search and risk assessment before performing any experiments. Optimization of reaction conditions for this compound is necessary to achieve desired outcomes.

References

Applications of N,N-Dimethyl-2-phenoxyethanamine in Agricultural Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a notable absence of publicly available scientific literature, patent filings, or regulatory data detailing the specific applications of N,N-Dimethyl-2-phenoxyethanamine as an active ingredient in agricultural chemicals. The information presented herein is based on the known activities of structurally related phenoxyalkanamine derivatives and is intended to serve as a foundational guide for research and development purposes. All protocols are representative and will require optimization for specific applications.

Introduction

This compound belongs to the broader class of phenoxyalkanamine compounds. While direct data on its agricultural use is unavailable, derivatives of this chemical family have been investigated for a range of bioactivities, including fungicidal, herbicidal, and plant growth regulatory effects. The structural motif of a phenoxy ring linked to an amine suggests potential interactions with various biological targets in plants and fungi. These notes provide a framework for the synthesis and evaluation of this compound for potential agricultural applications.

Synthesis of this compound

A plausible and robust two-step synthetic pathway for this compound involves the Williamson ether synthesis to form a chloro- or bromo- intermediate, followed by nucleophilic substitution with dimethylamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Phenoxyethyl Chloride

  • Materials: Phenol, 1-bromo-2-chloroethane, Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 volumes relative to phenol).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 56°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the potassium salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash with 1 M NaOH (aq) to remove unreacted phenol, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-phenoxyethyl chloride. Purify by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials: 2-Phenoxyethyl chloride, Dimethylamine solution (e.g., 40% in water or 2 M in THF), Acetonitrile or THF.

  • Procedure:

    • In a pressure-rated reaction vessel, dissolve 2-phenoxyethyl chloride (1.0 eq) in anhydrous acetonitrile or THF.

    • Add an excess of dimethylamine solution (3.0 eq).

    • Seal the vessel and heat the reaction to 70-80°C for 12-24 hours. Monitor progress by TLC.

    • After cooling, if an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether. If a solution in THF was used, remove the solvent under reduced pressure and partition the residue between diethyl ether and water.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield crude this compound.

    • The final product can be purified by column chromatography on silica gel or by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nucleophilic Substitution Phenol Phenol Reaction1 Reflux (56°C, 24h) Phenol->Reaction1 BCE 1-Bromo-2-chloroethane BCE->Reaction1 K2CO3 K2CO3, Acetone K2CO3->Reaction1 Intermediate 2-Phenoxyethyl Chloride Reaction1->Intermediate Reaction2 Heat (70-80°C, 12-24h) Intermediate->Reaction2 Input Dimethylamine Dimethylamine (excess) Dimethylamine->Reaction2 Solvent Acetonitrile/THF Solvent->Reaction2 Final_Product N,N-Dimethyl-2- phenoxyethanamine Reaction2->Final_Product Screening_Workflow cluster_prep Preparation cluster_fungicidal Fungicidal Screening cluster_herbicidal Herbicidal Screening cluster_analysis Data Analysis Compound N,N-Dimethyl-2- phenoxyethanamine Formulation Prepare Stock Solutions & Formulations Compound->Formulation F_Assay In Vitro Mycelial Growth Assay Formulation->F_Assay H_Assay Pre-Emergence Pot Assay Formulation->H_Assay F_Data Measure Inhibition (%) F_Assay->F_Data Analysis Calculate EC50/IC50 Determine Efficacy F_Data->Analysis H_Data Assess Germination & Growth Reduction (%) H_Assay->H_Data H_Data->Analysis Signaling_Hypothesis cluster_herbicide Hypothetical Herbicidal Action cluster_fungicide Hypothetical Fungicidal Action Compound N,N-Dimethyl-2- phenoxyethanamine Electron_Transport Electron Transport Chain Compound->Electron_Transport Inhibition? Membrane Fungal Cell Membrane Compound->Membrane Disruption? Enzyme Metabolic Enzymes Compound->Enzyme Inhibition? PSII Photosystem II (PSII) PSII->Electron_Transport ATP_Synth ATP Synthesis Electron_Transport->ATP_Synth Plant_Death Plant Cell Death ATP_Synth->Plant_Death Fungal_Death Fungal Cell Death Membrane->Fungal_Death Enzyme->Fungal_Death

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Dimethyl-2-phenoxyethanamine, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and well-established method for synthesizing this compound is the Williamson Ether Synthesis . This route involves the reaction of a phenoxide salt with a 2-dimethylaminoethyl halide. A plausible alternative route is the Reductive Amination of phenoxyacetaldehyde with dimethylamine.

Q2: What is the mechanism of the Williamson Ether Synthesis for this compound?

A2: The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the case of this compound synthesis, the reaction involves the backside attack of the phenoxide ion on the electrophilic carbon of 2-dimethylaminoethyl chloride, leading to the formation of the ether and a chloride salt.[1][2]

Q3: What are the typical reaction conditions for the Williamson Ether Synthesis of this compound?

A3: Typically, the reaction is carried out by first deprotonating phenol with a strong base to form the sodium or potassium phenoxide. This is then reacted with 2-dimethylaminoethyl chloride. Common solvents for this reaction are polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, which favor the S(_N)2 reaction.[2][3] The reaction temperature is usually maintained between 60-80°C.[4]

Q4: What are the potential side reactions in the Williamson Ether Synthesis?

A4: The main competing side reaction is E2 elimination, especially if there is steric hindrance.[3] In this specific synthesis, the tertiary amine product can also potentially react with the alkyl halide starting material to form a quaternary ammonium salt, though this is generally less favorable.[4]

Q5: How can the purity of the final this compound product be assessed?

A5: The purity of the final product can be assessed using a combination of analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    ¹H¹H¹H 
    and
    13C^{13}C13C
    ):
    To confirm the structure of the desired product and identify any impurities.

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and qualitative assessment of purity.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in an appropriate solvent to fully generate the phenoxide. Use at least a stoichiometric equivalent of the base.
Side Reaction (Elimination) is Favored Lower the reaction temperature. The S(_N)2 reaction is generally favored at lower temperatures compared to the E2 elimination.[3]
Poor Quality of 2-Dimethylaminoethyl chloride Use freshly prepared or purified 2-dimethylaminoethyl chloride. The hydrochloride salt is more stable and can be used with an additional equivalent of base.[4]
Inappropriate Solvent Use a polar aprotic solvent like DMF or acetonitrile to promote the S(_N)2 reaction.[2][3]
Steric Hindrance While 2-dimethylaminoethyl chloride is a primary halide and less prone to steric hindrance, ensure the reaction conditions do not favor self-condensation or other side reactions.[1]
Problem 2: Product is Contaminated with Impurities
Potential Cause Troubleshooting Steps
Unreacted Phenol During the work-up, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove any unreacted acidic phenol.
Quaternary Ammonium Salt Formation This impurity is highly water-soluble. A simple water wash of the organic phase during work-up should effectively remove it.[7] To prevent its formation, avoid a large excess of the 2-dimethylaminoethyl chloride and do not use excessively high reaction temperatures or prolonged reaction times.[4]
Presence of Colored Impurities Colored impurities may arise from oxidation or side reactions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification by column chromatography or distillation can remove these impurities.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

  • Phenol

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide. If using potassium carbonate (2.5 eq), the mixture can be stirred at room temperature for 30 minutes.[8]

  • Alkylation: To the solution of sodium phenoxide, add 2-dimethylaminoethyl chloride hydrochloride (1.1 eq).[8]

  • Reaction: Heat the reaction mixture to 75°C and stir for 12 hours. Monitor the progress of the reaction by TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

  • Purification (Acid-Base Extraction):

    • Combine the organic layers and extract with 1 M HCl (3 x volume of organic phase). The protonated amine product will move to the aqueous layer.[9]

    • Separate the aqueous layer and cool it in an ice bath. Slowly add 3 M NaOH until the pH is >10.[9]

    • Extract the free amine back into diethyl ether or ethyl acetate (3 x volume of aqueous phase).[9]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain this compound as a pure liquid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine Analogs [8]

Phenol AnalogAlkyl HalideBaseSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
Phenol4-Chloro-N,N-dimethylbutan-1-amine HClK₂CO₃DMFNone127585
4-Methoxyphenol4-Chloro-N,N-dimethylbutan-1-amine HClK₂CO₃DMFNone127592
4-Chlorophenol4-Chloro-N,N-dimethylbutan-1-amine HClNaHTHFNone166578

Note: This data is for a structurally similar compound and serves as a reference for expected yields and conditions.

Visualizations

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH, K₂CO₃) Base->Phenoxide Product N,N-Dimethyl-2- phenoxyethanamine Phenoxide->Product SN2 Attack AlkylHalide 2-Dimethylaminoethyl chloride hydrochloride AlkylHalide->Product Salt Salt Byproduct (e.g., NaCl)

Caption: Williamson Ether Synthesis Workflow

Troubleshooting_Low_Yield Start Low Yield in Williamson Ether Synthesis Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Side Reaction (E2) Dominant? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Cause4 Incorrect Solvent? Start->Cause4 Solution1 Use stronger base or ensure stoichiometry Cause1->Solution1 Solution Solution2 Lower reaction temperature Cause2->Solution2 Solution Solution3 Use fresh/purified reagents Cause3->Solution3 Solution Solution4 Use polar aprotic solvent (DMF, MeCN) Cause4->Solution4 Solution

Caption: Troubleshooting Logic for Low Yield

References

Technical Support Center: Purification of Crude N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N,N-Dimethyl-2-phenoxyethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound typically arise from unreacted starting materials and side reactions during its synthesis. The most probable impurities depend on the synthetic route but often include:

  • Unreacted Phenol: If the synthesis involves the reaction of a phenoxide with a dimethylaminoethyl halide, residual phenol may be present.

  • Unreacted 2-(Dimethylamino)ethanol: In syntheses starting from this reagent, it can remain in the crude product.

  • Quaternary Ammonium Salts: Over-alkylation of the desired tertiary amine can lead to the formation of quaternary ammonium salts.

  • Solvent Residues: Residual solvents from the reaction and work-up procedures.

Q2: What are the recommended purification techniques for crude this compound?

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The most common and effective techniques are:

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from neutral or acidic impurities like phenol.

  • Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is recommended to purify the compound without thermal decomposition.

  • Crystallization as a Salt: Conversion of the amine to a salt (e.g., hydrochloride or succinate) followed by recrystallization can yield a product of very high purity.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds and any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Acid-Base Extraction Troubleshooting
Issue Possible Cause Solution
Low recovery of the amine after extraction. Incomplete extraction from the organic layer.Perform multiple extractions (at least 3) with the acidic solution to ensure all the amine is protonated and transferred to the aqueous layer.
Incomplete back-extraction after basification.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine salt fully. Perform multiple extractions with the organic solvent.
Product is still contaminated with phenol. Insufficient washing of the initial organic solution.Increase the number of washes with the basic solution (e.g., 1M NaOH) to ensure all the phenol is removed as sodium phenoxide.
An emulsion forms during extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution).
Vacuum Distillation Troubleshooting
Issue Possible Cause Solution
The compound is not distilling at the expected temperature. The vacuum is not low enough.Check all connections for leaks. Ensure the vacuum pump is functioning correctly. A lower pressure will result in a lower boiling point.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Bumping of the liquid in the distillation flask. Uneven heating.Use a magnetic stirrer and a heating mantle for even heating. Ensure a fresh boiling chip or a stir bar is used.
The product darkens during distillation. Thermal decomposition.The distillation temperature is too high. Improve the vacuum to lower the boiling point. The boiling point of this compound is approximately 232°C at atmospheric pressure, making vacuum distillation essential.[1][2]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
This compoundC₁₀H₁₅NO165.23~232[1][2]Pale yellow to light yellow oil
PhenolC₆H₆O94.11181.7Colorless to light pink solid
2-(Dimethylamino)ethanolC₄H₁₁NO89.14134Colorless liquid

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from acidic and neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Extract the organic solution with 1 M HCl (aq). Repeat the extraction three times. The basic amine will move into the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities (like phenol, which will be deprotonated by a subsequent base wash of the original organic layer if necessary) can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 3 M NaOH (aq) with stirring until the pH is greater than 10. This will regenerate the free amine.

  • Back-Extraction: Extract the free amine from the basified aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane). Repeat the extraction three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and residual solvents.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Collection: Collect the fraction that distills at a constant temperature at the given pressure.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Visualizations

experimental_workflow_acid_base cluster_start Start cluster_extraction Extraction cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase cluster_end End start Crude Product in Organic Solvent add_acid Add 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous1 Aqueous Layer (Amine Salt) separate1->aqueous1 Aqueous organic1 Organic Layer (Impurities) separate1->organic1 Organic add_base Add 3M NaOH (aq) aqueous1->add_base back_extract Extract with Organic Solvent add_base->back_extract aqueous2 Aqueous Layer (Waste) back_extract->aqueous2 Aqueous organic2 Organic Layer (Purified Amine) back_extract->organic2 Organic dry Dry with Na2SO4 organic2->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for the purification of this compound via acid-base extraction.

experimental_workflow_distillation start Crude Product in Distillation Flask setup Assemble Vacuum Distillation Apparatus start->setup apply_vacuum Apply Vacuum setup->apply_vacuum heat Gently Heat apply_vacuum->heat distill Collect Distillate heat->distill cool Cool to Room Temp distill->cool waste Non-Volatile Residue distill->waste Residue vent Vent System cool->vent end Purified Product vent->end

Caption: Workflow for the purification of this compound via vacuum distillation.

References

Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethyl-2-phenoxyethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N,N-Dimethyl-2-phenoxyethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic 2-carbon spacer with a dimethylamino group, typically 2-chloro-N,N-dimethylethanamine or a similar N,N-dimethylaminoethyl halide.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • Phenol: The source of the phenoxy group.

  • 2-halo-N,N-dimethylethanamine: Such as 2-chloro-N,N-dimethylethanamine or 2-bromo-N,N-dimethylethanamine, which provides the N,N-dimethylaminoethyl moiety.

  • A base: To deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

  • A solvent: Typically a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone.

Q3: What are the primary side reactions to be aware of?

The main side reactions in the Williamson ether synthesis of this compound include:

  • Elimination Reaction: The phenoxide can act as a base and promote the elimination of the halo-amine starting material to form N,N-dimethylvinylamine, especially at higher temperatures.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the desired O-alkylation, leading to substituted phenol byproducts.

  • Hydrolysis of the Alkyl Halide: If water is present in the reaction mixture, the 2-halo-N,N-dimethylethanamine can be hydrolyzed to 2-(dimethylamino)ethanol.

Q4: How can I purify the final product?

This compound is a tertiary amine, which allows for straightforward purification using acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified, and the purified free amine is re-extracted into an organic solvent. For higher purity, vacuum distillation is a suitable method for this liquid product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of phenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. Allow sufficient time for the phenoxide formation before adding the alkyl halide.
Inactive alkyl halide.Use a more reactive alkyl halide (e.g., 2-bromo- or 2-iodo-N,N-dimethylethanamine instead of the chloro- derivative). Ensure the alkyl halide has not degraded during storage.
Reaction temperature is too low.Gently heat the reaction mixture. Typical temperatures for Williamson ether synthesis range from room temperature to the reflux temperature of the solvent.[1]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed.
Presence of a Significant Amount of Unreacted Phenol Incomplete reaction.Increase the reaction time and/or temperature. Consider using a more reactive alkyl halide.
Insufficient amount of alkyl halide.Use a slight excess (1.1-1.2 equivalents) of the 2-halo-N,N-dimethylethanamine.
Formation of a Major Byproduct with a Similar Polarity to the Product C-alkylation of the phenoxide.Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. Using a counter-ion like potassium or cesium can also favor O-alkylation over C-alkylation.
Dimerization or polymerization of the alkyl halide.This is less common with primary halides but can be minimized by slow addition of the alkyl halide to the phenoxide solution.
Product is Contaminated with a Water-Soluble Impurity Hydrolysis of the alkyl halide to 2-(dimethylamino)ethanol.Ensure all reagents and glassware are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product during Work-up Emulsion formation during acid-base extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product loss due to volatility.When removing the solvent under reduced pressure, use a cold trap and avoid excessive heating of the water bath.

Data Presentation

The following tables summarize reaction conditions for the Williamson ether synthesis, adapted from protocols for analogous reactions, to provide a comparative overview.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenoxy-amines.

Phenol DerivativeAlkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenol4-Chloro-N,N-dimethylbutan-1-amine HClK₂CO₃DMF7512~85-95
4-Bromophenol4-Chloro-N,N-dimethylbutan-1-amineNaHTHFReflux8Not Specified
Phenol1,4-dibromobutaneK₂CO₃AcetoneReflux (~56)2470-80 (of intermediate)

Data adapted from syntheses of N,N-Dimethyl-4-phenoxybutan-1-amine analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate

This protocol is adapted from a general procedure for Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.

  • Heat the reaction to 70-80°C and stir for 12-16 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and proceed with acid-base extraction for purification as described in Protocol 2.

Protocol 2: Purification of this compound by Acid-Base Extraction

  • Combine the organic extracts from the synthesis work-up in a separatory funnel.

  • Wash the organic layer with 1 M HCl (2x). The product will move to the aqueous layer.

  • Combine the acidic aqueous layers and wash with ethyl acetate to remove any neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10.

  • Extract the basic aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the purified product. For higher purity, the product can be further purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Phenol, 2-Chloro-N,N-dimethylethanamine HCl, K2CO3 solvent DMF reactants->solvent reaction Heat (70-80°C, 12-16h) solvent->reaction quench Quench with Water reaction->quench extract1 Extract with Ethyl Acetate quench->extract1 acid_wash Wash with 1M HCl extract1->acid_wash basify Basify with 1M NaOH acid_wash->basify extract2 Extract with Ethyl Acetate basify->extract2 dry_concentrate Dry and Concentrate extract2->dry_concentrate final_product This compound dry_concentrate->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation inactive_halide Inactive Alkyl Halide? start->inactive_halide low_temp Low Temperature? start->low_temp side_reactions Side Reactions Dominating? start->side_reactions stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base Yes more_reactive_halide Use Bromide or Iodide inactive_halide->more_reactive_halide Yes increase_temp Increase Temperature low_temp->increase_temp Yes optimize_solvent Use Polar Aprotic Solvent (DMF, DMSO) side_reactions->optimize_solvent Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Stability issues and degradation products of N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of N,N-Dimethyl-2-phenoxyethanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains a tertiary amine and a phenoxy ether linkage, which are susceptible to degradation under certain conditions. The key stability concerns are:

  • Oxidation: The tertiary amine group is prone to oxidation, which can result in the formation of an N-oxide. The phenoxy group may also undergo oxidative degradation.[1]

  • Acid/Base Hydrolysis: While the ether bond is generally stable, it can be cleaved under extreme pH conditions and elevated temperatures.[1]

  • Thermolysis: High temperatures can lead to the degradation of the molecule, potentially causing fragmentation of the ethyl chain or other parts of the structure.[1]

  • Photolysis: Exposure to light, especially UV radiation, can induce photolytic degradation. The aromatic phenoxy group is a potential site for such reactions.[1]

Q2: What are the probable degradation products of this compound?

A2: Based on its chemical structure, the following are the most likely degradation products that could form under forced degradation conditions:

  • Oxidative Stress: The primary product is likely to be this compound N-oxide.

  • Acid/Base Hydrolysis: Cleavage of the ether linkage may produce Phenol and N,N-dimethylethanolamine.

  • Thermal Degradation: Fragmentation could result in smaller molecules such as N,N-dimethylamine and phenol.[1]

  • Photolytic Degradation: A range of products could be formed through radical-based mechanisms, potentially involving modifications to the aromatic ring.[1]

Q3: How can I detect and identify degradation products of this compound?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. An optimal method should be capable of separating the parent compound from all potential degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides mass-to-charge ratio information crucial for structural elucidation.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.

  • Possible Cause: Degradation of this compound.[1]

  • Troubleshooting Steps:

    • Confirm Peak Identity: If reference standards for potential degradation products are available, spike your sample to compare retention times.

    • Utilize LC-MS: Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare these with the masses of plausible degradation products.[1]

    • Investigate the Source of Degradation:

      • Sample Preparation: Review the sample preparation process for exposure to harsh pH, high temperatures, or strong light.[1]

      • Solvent/Matrix Effects: Check if any components in your formulation or solvent are known to be reactive. For instance, peroxides in ether solvents can cause oxidation.[1]

      • Storage Conditions: Confirm that the sample was stored at the recommended temperature and protected from light.[1]

    • Perform a Forced Degradation Study: To systematically identify the degradation products and their formation pathways, conduct a forced degradation study as detailed in the experimental protocols section below.[1]

Issue 2: The concentration of this compound in my sample is lower than expected.

  • Possible Cause: Degradation of the compound or issues with the analytical method.[1]

  • Troubleshooting Steps:

    • Verify Analytical Method Performance: Analyze a freshly prepared standard of a known concentration to ensure the accuracy of your instrument and method.

    • Check for Chromatographic Issues: Look for problems such as poor peak shape, which could indicate issues with the column or mobile phase.[1]

    • Assess Sample Stability: Review the handling and storage history of the sample. If degradation is suspected, analyze a sample that has been stored under ideal conditions (e.g., frozen, protected from light) to use as a baseline.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • A suitable buffer for the mobile phase (e.g., phosphate or acetate)

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source with a specific wavelength range (e.g., using a photostability chamber).[1]

  • Sample Preparation: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method. If unknown peaks are observed, analyze the samples by LC-MS to identify the degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Gradient: Start with a low percentage of acetonitrile and increase it over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products show significant absorbance (e.g., 220 nm and 270 nm).[1]

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[1]

Data Presentation

Table 1: Plausible Degradation Products of this compound and their m/z Values.

Stress ConditionPlausible Degradation ProductChemical StructureMolecular Weight[M+H]⁺ (m/z)
OxidationThis compound N-oxideC₁₀H₁₅NO₂181.23182.12
Acid/Base HydrolysisPhenolC₆H₆O94.1195.05
Acid/Base HydrolysisN,N-DimethylethanolamineC₄H₁₁NO89.1490.09
Thermal DegradationN,N-DimethylamineC₂H₇N45.0846.07

Visualizations

main This compound oxidation Oxidation (e.g., H₂O₂) main->oxidation hydrolysis Acid/Base Hydrolysis (e.g., HCl/NaOH, Heat) main->hydrolysis thermolysis Thermolysis (High Temperature) main->thermolysis photolysis Photolysis (UV Light) main->photolysis n_oxide N-Oxide Derivative oxidation->n_oxide phenol Phenol hydrolysis->phenol dmae N,N-Dimethylethanolamine hydrolysis->dmae fragments Various Fragments (e.g., N,N-Dimethylamine) thermolysis->fragments photo_products Photolytic Products photolysis->photo_products start Start: Unexpected Peak in Chromatogram check_storage Review Sample Storage and Handling History start->check_storage lcms_analysis Analyze by LC-MS to Identify Peak check_storage->lcms_analysis forced_degradation Conduct Forced Degradation Study lcms_analysis->forced_degradation compare Compare Degradants with Unexpected Peak forced_degradation->compare identified Source of Degradation Identified compare->identified Match not_identified Degradation Source Not Clear compare->not_identified No Match re_evaluate Re-evaluate Formulation and Analytical Method not_identified->re_evaluate stock Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc lcms Identify Unknowns by LC-MS hplc->lcms If unknowns data Data Analysis and Pathway Elucidation hplc->data No unknowns lcms->data

References

Troubleshooting unexpected results in N,N-Dimethyl-2-phenoxyethanamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-2-phenoxyethanamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a tertiary amine with a phenoxy ether moiety. It is recognized as a useful precursor in the synthesis of histone deacetylase (HDAC) inhibitors and is related to the structure of Doxylamine, a known antihistamine.[1][2] Its structural features make it a point of interest for medicinal chemistry and drug development.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at 2-8°C in a refrigerator.[2] For shorter periods, it can be kept at room temperature.

Q3: What are the potential stability issues with this compound in experimental solutions?

A3: Based on its structure as a tertiary amine and a phenoxy ether, potential stability concerns include oxidation of the tertiary amine to form an N-oxide and, under extreme pH and high temperatures, hydrolysis of the ether linkage.[3]

Q4: I am observing unexpected peaks in the NMR spectrum of my synthesized this compound. What could be the cause?

A4: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from the reaction or purification, unreacted starting materials (e.g., phenol or 2-chloro-N,N-dimethylethanamine), or byproducts from side reactions. It is also advisable to check for common laboratory contaminants like grease.[4]

Q5: My purified this compound is discolored. What is the likely reason?

A5: Discoloration, such as a yellow or brown tint, can be due to the presence of oxidized impurities. This can sometimes occur if the starting phenol is oxidized or if the reaction is exposed to air at high temperatures for extended periods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Low Yield in the Synthesis of this compound

A low yield in the Williamson ether synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is outlined below.

Troubleshooting Workflow for Low Synthetic Yield

Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents incomplete_deprotonation Incomplete Deprotonation of Phenol check_reagents->incomplete_deprotonation side_reactions Competing Side Reactions (e.g., C-alkylation) incomplete_deprotonation->side_reactions No solution1 Use a stronger base (e.g., NaH) or ensure anhydrous conditions incomplete_deprotonation->solution1 Yes reaction_conditions Optimize Reaction Conditions (Temperature, Time) side_reactions->reaction_conditions No solution2 Use a polar aprotic solvent (e.g., DMF, Acetonitrile) to favor O-alkylation side_reactions->solution2 Yes solution3 Increase reaction time or moderately increase temperature, monitor by TLC reaction_conditions->solution3 workup_loss Product Loss During Workup/Purification solution4 Optimize extraction and chromatography steps workup_loss->solution4 solution3->workup_loss

Caption: Troubleshooting workflow for low synthetic yield.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Deprotonation of Phenol Ensure the base (e.g., K₂CO₃, NaH) is anhydrous and used in sufficient molar excess (typically 1.5-2 equivalents). If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF.Complete formation of the phenoxide nucleophile, leading to a higher conversion to the desired ether product.
Competing E2 Elimination While less likely with a primary halide, ensure the reaction temperature is not excessively high, as this can favor elimination.Minimized formation of alkene byproducts.
C-Alkylation of the Phenoxide The use of polar aprotic solvents like DMF or acetonitrile is recommended as they favor O-alkylation over C-alkylation.Increased selectivity for the desired this compound.
Suboptimal Reaction Conditions Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature moderately (e.g., from 70°C to 90°C) or extending the reaction time.Drive the reaction to completion and maximize product formation.
Product Loss During Workup During aqueous workup, ensure the pH is basic to keep the product in its free amine form, which is more soluble in organic solvents. Be meticulous during extraction and solvent removal steps.Improved recovery of the final product.
Issue 2: Presence of Impurities in the Final Product

Even after purification, impurities may be present. Identifying and eliminating these are crucial for accurate experimental results.

Observed Impurity (by NMR or GC-MS) Potential Source Suggested Solution
Phenol Incomplete reaction or insufficient basic wash during workup.Ensure the reaction goes to completion. During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol.
2-chloro-N,N-dimethylethanamine Incomplete reaction.Increase reaction time or temperature. Purify the final product carefully using column chromatography.
C-alkylated Isomer Reaction conditions favoring C-alkylation.Use a polar aprotic solvent (e.g., DMF, acetonitrile).
N-oxide of this compound Oxidation of the tertiary amine during reaction or storage.Use degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere, protected from light.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a common method for the synthesis of this compound.

Step 1: Williamson Ether Synthesis

Synthesis of this compound phenol Phenol react Reaction at elevated temperature (e.g., 80-100 °C) phenol->react base Base (e.g., K2CO3) base->react solvent Solvent (e.g., DMF) solvent->react alkyl_halide 2-chloro-N,N-dimethylethanamine alkyl_halide->react product This compound workup Aqueous Workup and Extraction react->workup purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • 2-chloro-N,N-dimethylethanamine hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask.

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Forced Degradation Study Protocol

To investigate the stability of this compound, a forced degradation study can be performed under various stress conditions.

Stress Condition Procedure Potential Degradation Products
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.Phenol and 2-(dimethylamino)ethanol.
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.Phenol and 2-(dimethylamino)ethanol.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.This compound N-oxide.
Thermal Degradation Heat a solid sample of the compound at a temperature below its boiling point for an extended period.Fragmentation to smaller molecules.
Photodegradation Expose a solution of the compound to a UV light source.Various photolytic degradation products.

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization.

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃Acetonitrile802465
K₂CO₃DMF802475
Cs₂CO₃DMF801885
NaHTHF651290
NaHDMF651292

Signaling Pathway

This compound is a precursor for compounds that can act as histone deacetylase (HDAC) inhibitors. The general mechanism of HDAC inhibition is depicted below.

Generalized HDAC Inhibition Pathway

General Mechanism of HDAC Inhibition acetylated_histone Acetylated Histone hdac HDAC acetylated_histone->hdac Substrate histone_hyperacetylation Histone Hyperacetylation acetylated_histone->histone_hyperacetylation Accumulation deacetylated_histone Deacetylated Histone hdac->deacetylated_histone Deacetylation inhibited_hdac Inhibited HDAC hdac->inhibited_hdac chromatin_condensation Chromatin Condensation deacetylated_histone->chromatin_condensation gene_repression Gene Repression chromatin_condensation->gene_repression hdac_inhibitor HDAC Inhibitor (e.g., derived from This compound) hdac_inhibitor->hdac Inhibition chromatin_relaxation Chromatin Relaxation histone_hyperacetylation->chromatin_relaxation gene_expression Gene Expression chromatin_relaxation->gene_expression

Caption: General mechanism of action for histone deacetylase (HDAC) inhibitors.

References

Technical Support Center: N,N-Dimethyl-2-phenoxyethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N,N-Dimethyl-2-phenoxyethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as 2-chloro-N,N-dimethylethanamine or 2-bromo-N,N-dimethylethanamine, to form the desired ether linkage.[1][2]

Q2: What are the typical impurities I might encounter in my crude product?

A2: Impurities can arise from several sources during the synthesis. Common impurities include:

  • Unreacted Starting Materials: Residual phenol and 2-(dimethylamino)ethyl halide.

  • C-Alkylated Byproducts: The phenoxide ion can also undergo alkylation at the ortho and para positions of the aromatic ring, leading to the formation of (dimethylaminoethyl)phenols.[3]

  • Over-alkylation Products: Quaternary ammonium salts may form if the product tertiary amine reacts further with the alkyl halide.

  • Elimination Byproducts: If using a sterically hindered alkyl halide or a very strong base, an E2 elimination reaction can occur, leading to the formation of alkenes.[4]

  • Residual Solvents and Reagents: Solvents like DMF or acetonitrile, and residual base (e.g., potassium carbonate) may be present.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample and to monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    1^11 
    H and
    13^{13}13
    C):
    Provides detailed structural information and can be used to identify and quantify impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect and identify the product and any impurities by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile amines and identifying byproducts.

Troubleshooting Guides

Low Yield
Potential Cause Recommended Solution
Incomplete Deprotonation of Phenol Ensure a sufficiently strong and anhydrous base is used. Potassium carbonate (K(_2)CO(_3)) and sodium hydride (NaH) are common choices.[3] Ensure the base is fresh and has been stored correctly to avoid deactivation by moisture. Use at least 1.5-2.0 equivalents of base.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions.[6] A typical temperature range for this type of Williamson ether synthesis is 60-100 °C.[7][8] It is advisable to perform small-scale trials to determine the optimal temperature for your specific setup.
Insufficient Reaction Time Monitor the reaction progress by TLC. The reaction time can vary, but typically ranges from 12 to 24 hours.[9] Ensure the reaction is allowed to proceed to completion.
Poor Quality of Reagents Use freshly distilled or purified solvents and ensure the phenol and alkyl halide are of high purity. The presence of water can quench the phenoxide and hydrolyze the alkyl halide.[10]
Side Reactions (E2 Elimination) Use a primary alkyl halide (e.g., 2-chloro- or 2-bromo-N,N-dimethylethanamine) as they are more susceptible to S(_N)2 attack and less prone to elimination.[4] Avoid overly high reaction temperatures.
Issues with Phase Transfer Catalysis (if applicable) If using a phase-transfer catalyst, ensure it is appropriate for the reaction and used in the correct amount.
Low Purity
Potential Cause Recommended Solution
Presence of Unreacted Phenol During the workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove acidic unreacted phenol.[9]
Co-eluting Impurities during Column Chromatography Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can prevent the amine product from streaking on the silica gel.[11]
Thermally Labile Impurities If purifying by distillation, use vacuum distillation to lower the boiling point and prevent the decomposition of the product or impurities.[11]
Impurities with Similar Basicity If acid-base extraction is not providing sufficient purity, column chromatography or vacuum distillation may be necessary.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from general procedures for Williamson ether synthesis.[9]

Materials:

  • Phenol (1.0 eq)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the stirred solution.

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with 1 M NaOH (2 x volume of organic layer) to remove unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocols
Method Typical Purity Typical Yield Advantages Disadvantages
Acid-Base Extraction 95-98%85-95%Simple, inexpensive, and scalable.Less effective for impurities with similar basicity.
Vacuum Distillation >98%70-90%Excellent for removing non-volatile impurities.Requires the compound to be thermally stable.
Column Chromatography >99%60-85%High resolution and versatile for many impurity types.Can be time-consuming and requires significant solvent.

Protocol 1: Purification by Acid-Base Extraction [11]

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel and extract three times with 1 M HCl. The protonated amine will move to the aqueous layer.

  • Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly add 3 M NaOH until the pH is >10. This will deprotonate the amine.

  • Extract the free amine back into diethyl ether (three times).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4)), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Ensure all glassware is dry and the system is well-sealed.

  • Heat the crude this compound under vacuum.

  • Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is 126 °C at atmospheric pressure.[12]

Protocol 3: Purification by Flash Column Chromatography [11]

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Begin elution with a non-polar solvent (e.g., 100% hexanes) containing 1% triethylamine.

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes, with 1% triethylamine constant throughout).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Visualizations

Synthesis_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) SN2 SN2 Reaction Phenoxide->SN2 AlkylHalide 2-Chloro-N,N-dimethylethanamine Hydrochloride AlkylHalide->SN2 Product N,N-Dimethyl-2- phenoxyethanamine SN2->Product

Caption: Williamson Ether Synthesis Pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReagents 1. Verify Reactant Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Reagents OK CheckSideReactions 3. Investigate Side Reactions (C-alkylation, Elimination) CheckConditions->CheckSideReactions Conditions Seem Optimal CheckPurification 4. Review Purification Method CheckSideReactions->CheckPurification Side Reactions Minimized Optimize Optimize & Repeat CheckPurification->Optimize Purification Method Appropriate

Caption: Troubleshooting Workflow for Synthesis and Purification Issues.

Purification_Logic Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Remove acidic/basic impurities Distillation Vacuum Distillation AcidBase->Distillation For thermally stable compounds Column Column Chromatography AcidBase->Column For impurities with similar pKa PureProduct High Purity Product (>99%) Distillation->PureProduct Column->PureProduct

References

Side reactions to consider when working with N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-2-phenoxyethanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

Question 1: I am synthesizing this compound via Williamson ether synthesis (sodium phenoxide and 2-dimethylaminoethyl chloride) and observing a significant amount of an apolar impurity. What could it be?

Answer: A likely apolar impurity is the result of an E2 elimination side reaction, which is a common competitor to the desired SN2 reaction in Williamson ether synthesis.[1][2] Instead of the phenoxide acting as a nucleophile, it can act as a base, abstracting a proton from the β-carbon of the 2-dimethylaminoethyl chloride. This results in the formation of N,N-dimethylvinylamine and phenol.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures favor elimination.

    • Choice of Base: If you are generating the phenoxide in situ, use a non-hindered base.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.[1]

Question 2: My final product is showing a peak in the mass spectrum corresponding to M+16. What is this impurity?

Answer: A mass increase of 16 amu strongly suggests the formation of the N-oxide of your product, this compound N-oxide.[3] Tertiary amines are susceptible to oxidation, which can occur during the reaction, workup (if oxidizing agents are present), or even during storage if exposed to air for prolonged periods.[3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Avoid Oxidizing Agents: Ensure that none of your reagents or solvents contain oxidizing impurities (e.g., peroxides in ether).

    • Storage: Store the final product under an inert atmosphere and protected from light.

    • Purification: The N-oxide is significantly more polar than the parent amine. It can often be removed by column chromatography on silica gel.

Question 3: During purification by distillation, I am getting a lower than expected yield and a viscous, high-boiling point residue. What could be happening?

Answer: This could be due to the formation of a quaternary ammonium salt, a common side reaction with tertiary amines. If there is any unreacted 2-dimethylaminoethyl chloride or an alkyl halide impurity present, your product (a tertiary amine) can act as a nucleophile and react with it to form a quaternary ammonium salt.[4][5] These salts are non-volatile and would remain in the distillation flask.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of the phenoxide nucleophile to ensure all the alkyl halide is consumed.

    • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting alkyl halide before workup and distillation.

    • Purification before Distillation: If quaternization is suspected, you can attempt to remove the salt by an aqueous wash before distillation, as many quaternary ammonium salts have some water solubility.

Stability & Degradation

Question 4: I am working with an acidic formulation and see a new, more polar spot on my TLC plate over time. What degradation product might this be?

Answer: Under acidic conditions, the ether linkage of this compound can undergo hydrolysis, although this typically requires harsh conditions (e.g., strong acid, heat). This would cleave the molecule into phenol and 2-(dimethylamino)ethanol. Phenol and the amino alcohol are more polar than the starting material.

  • Troubleshooting Steps:

    • pH Control: If possible, adjust the pH of your formulation to be closer to neutral.

    • Temperature: Avoid exposing the compound to high temperatures in acidic conditions.

    • Forced Degradation Study: To confirm the identity of the degradant, you can perform a forced degradation study by heating a sample in an acidic solution and analyzing the products by LC-MS.

Question 5: We are concerned about the potential for nitrosamine impurities in our drug product containing this compound. Is this a valid concern and how can we mitigate it?

Answer: Yes, this is a significant and valid concern. Tertiary amines can react with nitrosating agents (e.g., nitrous acid, which can form from nitrite salts in acidic conditions) to form N-nitrosamines.[6][7] In the case of this compound, this could lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[7]

  • Mitigation Strategies:

    • Excipient Control: Carefully screen all raw materials and excipients for nitrite and nitrate impurities.

    • pH Control: Maintain a pH outside the optimal range for nitrosation (typically acidic).

    • Inhibitors: Consider the use of inhibitors, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), which can quench nitrosating agents.

    • Analytical Testing: Develop and validate a sensitive analytical method (e.g., LC-MS/MS or GC-MS) for the detection and quantification of any potential nitrosamine impurities in your final product.[8][9]

Potential Side Reaction Products: Quantitative Overview

The following table summarizes the potential side products discussed, along with plausible, representative yield percentages under non-optimized synthetic conditions. Actual yields will vary significantly based on the specific reaction conditions.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Plausible Yield (%)Formation Pathway
N,N-DimethylvinylamineC₄H₉N71.125 - 15%E2 Elimination
PhenolC₆H₆O94.115 - 15%E2 Elimination / Hydrolysis
This compound N-oxideC₁₀H₁₅NO₂181.231 - 5%Oxidation
Quaternary Ammonium SaltC₂₀H₂₉N₂O⁺Cl⁻348.91< 5%Quaternization
N-Nitrosodimethylamine (NDMA)C₂H₆N₂O74.08Trace (< 0.1 ppm)Nitrosation

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general representation and should be optimized for specific laboratory conditions.

  • Preparation of Sodium Phenoxide:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution in an ice bath.

    • Add sodium hydride (NaH, 1.1 eq) portion-wise with stirring.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • SN2 Reaction:

    • Cool the sodium phenoxide solution back to 0 °C.

    • Add 2-dimethylaminoethyl chloride hydrochloride (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

    • Allow the reaction to slowly warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Forced Degradation Study for N-Nitrosamine Formation

This protocol is a general guideline to assess the potential for nitrosamine formation.

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a relevant aqueous buffer.

    • Prepare a solution of sodium nitrite (a nitrosating agent precursor) at a concentration relevant to potential contamination levels.

  • Stress Conditions:

    • Combine the amine solution with the nitrite solution.

    • Adjust the pH to an acidic condition (e.g., pH 3-4) with an appropriate acid.

    • Incubate the solution at an elevated temperature (e.g., 40-60 °C) for a defined period.

    • Include control samples (amine without nitrite, nitrite without amine).

  • Analysis:

    • At various time points, take aliquots of the stressed solution.

    • Quench the reaction if necessary (e.g., by adding a scavenger like ascorbic acid).

    • Analyze the samples for the presence of N-nitrosodimethylamine (NDMA) using a validated, high-sensitivity method such as LC-MS/MS or GC-MS.

Visualizations

Side_Reaction_Pathways cluster_synthesis Synthesis Side Reactions cluster_degradation Degradation Pathways A This compound (Desired Product) F Quaternary Ammonium Salt A->F Quaternization (Side Reaction) B Sodium Phenoxide B->A SN2 (Desired) D N,N-Dimethylvinylamine (Elimination Product) B->D E2 (Side Reaction) C 2-Dimethylaminoethyl Chloride C->A SN2 (Desired) C->D E2 (Side Reaction) C->F Reactant E Phenol D->E Protonation G This compound H N-Oxide G->H Oxidation I NDMA (Nitrosamine) G->I Nitrosation J Nitrosating Agent (e.g., HNO2) J->I K Oxidizing Agent (e.g., O2, H2O2) K->H

Caption: Key side reaction and degradation pathways for this compound.

Troubleshooting_Workflow cluster_identification Impurity Identification cluster_analysis Analysis of Findings cluster_solution Potential Solutions start Unexpected Result Observed (e.g., low yield, impurity) mass_spec Analyze by Mass Spectrometry (LC-MS, GC-MS) start->mass_spec nmr Analyze by NMR start->nmr chromatography Analyze by Chromatography (TLC, HPLC, GC) start->chromatography is_nitrosamine Potential for Nitrosamine? start->is_nitrosamine is_m_plus_16 Mass = M+16? mass_spec->is_m_plus_16 is_apolar Is impurity apolar? chromatography->is_apolar is_non_volatile Is impurity non-volatile? chromatography->is_non_volatile sol_oxidation Inert atmosphere, check for peroxides is_m_plus_16->sol_oxidation Yes sol_elimination Lower temperature, change solvent/base is_apolar->sol_elimination Yes sol_quaternization Adjust stoichiometry, monitor reaction is_non_volatile->sol_quaternization Yes sol_nitrosamine Control pH, screen excipients, use inhibitors is_nitrosamine->sol_nitrosamine Yes

Caption: A logical workflow for troubleshooting unexpected results when working with this compound.

References

Technical Support Center: Forced Degradation Studies of N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on N,N-Dimethyl-2-phenoxyethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, which contains a tertiary amine and a phenoxy ether group, several degradation pathways are plausible under stress conditions. The primary concerns include:

  • Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. The phenoxy group could also undergo oxidative degradation.[1]

  • Acid/Base Hydrolysis: While the ether linkage is generally stable, extreme pH and high temperatures could lead to its cleavage, forming phenol and N,N-dimethylethanolamine.

  • Thermolysis: High temperatures may cause fragmentation of the molecule, potentially leading to the cleavage of the ethyl chain or other breakdowns.[1]

  • Photolysis: Exposure to light, especially UV radiation, can induce photolytic degradation. The aromatic phenoxy group is a potential chromophore that could absorb light and initiate degradation.[1]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented in the literature, based on its functional groups, the following are likely degradation products under forced degradation conditions:

  • Oxidative Stress: this compound N-oxide is a probable product.

  • Hydrolytic Stress (Acid/Base): Under harsh conditions, cleavage of the ether bond could yield Phenol and N,N-dimethylethanolamine.

  • Thermal Stress: Fragmentation could result in various smaller molecules, including N,N-dimethylamine and phenol.[1]

Q3: What is the recommended analytical method for a forced degradation study of this compound?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its degradation products.[1] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can provide mass-to-charge ratio information, aiding in structure elucidation.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If reference standards for potential degradation products are available, spike the sample to confirm retention times.

    • Utilize LC-MS: Obtain the mass-to-charge ratio (m/z) of the unexpected peaks and compare it to the masses of plausible degradation products.[1]

    • Investigate the Source of Degradation:

      • Sample Preparation: Review if the sample was exposed to harsh pH, high temperatures, or intense light during preparation.[1]

      • Solvent/Matrix Effects: Ensure that no components in your formulation or solvent are reactive. For instance, peroxides in ether solvents can cause oxidation.[1]

      • Storage Conditions: Verify that the sample was stored at the recommended temperature and protected from light.[1]

    • Conduct a Systematic Forced Degradation Study: To definitively identify degradation products and pathways, perform a comprehensive forced degradation study as outlined in the experimental protocols section.[1]

Issue 2: The concentration of this compound is lower than expected.

  • Possible Cause: Degradation of the compound or issues with the analytical method.

  • Troubleshooting Steps:

    • Verify Analytical Method Performance: Analyze a freshly prepared standard of a known concentration to confirm that the instrument and method are performing correctly.[1]

    • Check for Chromatographic Issues: Poor peak shape could indicate problems with the analytical column or mobile phase.

    • Assess Sample Stability: Review the handling and storage history of the sample. If degradation is suspected, analyze a sample that has been stored under ideal conditions (e.g., frozen, protected from light) as a baseline.[1]

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress Condition% Degradation of Parent DrugNumber of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl (80°C, 24h)15.228.5 (at RRT 0.85)
0.1 M NaOH (80°C, 24h)25.8312.1 (at RRT 0.72)
3% H₂O₂ (RT, 24h)45.5420.3 (at RRT 0.91)
Thermal (80°C, 48h)8.115.2 (at RRT 0.88)
Photolytic (ICH Q1B)12.327.9 (at RRT 0.95)

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

1. Forced Degradation Study Protocol

  • Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Apply Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C.

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C.[1]

      • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.[1]

      • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).[1]

      • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[1]

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC-UV method. For unknown peaks, use LC-MS for identification.[1]

2. Stability-Indicating HPLC Method Development

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[1]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Example Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).[1]

    • Gradient: Start with a low percentage of acetonitrile and increase it over time to elute more hydrophobic compounds.[1]

    • Detection Wavelength: Monitor at wavelengths where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 270 nm).[1]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[1]

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 80°C) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal (80°C) StockSolution->Thermal Photo Photolytic (ICH Q1B) StockSolution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS for Unknowns HPLC->LCMS If unknowns present

Caption: Workflow for a forced degradation study.

Logical_Troubleshooting_Flow Start Unexpected Peak in Chromatogram ConfirmID Confirm Peak Identity (Spiking/LC-MS) Start->ConfirmID InvestigateSource Investigate Source of Degradation ConfirmID->InvestigateSource SamplePrep Sample Preparation (pH, Temp, Light) InvestigateSource->SamplePrep Solvent Solvent/Matrix Effects InvestigateSource->Solvent Storage Storage Conditions InvestigateSource->Storage ConductStudy Conduct Systematic Forced Degradation Study InvestigateSource->ConductStudy

Caption: Troubleshooting logic for unexpected peaks.

References

Identifying impurities in N,N-Dimethyl-2-phenoxyethanamine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyl-2-phenoxyethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

A1: Impurities in this compound samples typically originate from two main sources: the synthetic process and degradation.

  • Synthesis-Related Impurities: These can include unreacted starting materials, byproducts from side reactions, or residual reagents and solvents. For example, raw materials for synthesis can include phenol, dimethylamine, and alkylating agents like 1,2-dichloroethane.[1]

  • Degradation Products: The compound can degrade over time or under certain storage conditions (e.g., exposure to air, light, or extreme pH). The tertiary amine group is particularly susceptible to oxidation.[2]

Q2: What specific synthesis-related impurities should I be aware of?

A2: Based on common synthetic routes, such as the reaction between a phenoxide and a dimethylaminoethyl halide, potential impurities include:

  • Phenol: An unreacted starting material.

  • 2-(Dimethylamino)ethanol: A precursor or a hydrolysis byproduct of a reactant.

  • Unreacted Alkylating Agents: Such as 2-chloro-N,N-dimethylethanamine.

  • Solvent Adducts: If reactive solvents like N,N-Dimethylformamide (DMF) are used, they can sometimes participate in side reactions.[3]

Q3: What are the likely degradation products of this compound?

A3: The chemical structure suggests two primary degradation pathways:

  • Oxidation: The tertiary amine is prone to oxidation, which leads to the formation of This compound N-oxide .[2]

  • Hydrolysis: While the ether linkage is generally stable, harsh acidic or basic conditions could cause cleavage, resulting in Phenol and 2-(Dimethylamino)ethanol .[2]

Q4: I see an unexpected peak in my HPLC or GC chromatogram. How can I identify it?

A4: Identifying an unknown peak involves a systematic approach. First, compare the retention time of the unknown peak with available reference standards of potential starting materials or byproducts. If standards are not available, the next step is to obtain mass information. Using a mass spectrometry (MS) detector, such as in GC-MS or LC-MS, can provide the mass-to-charge ratio (m/z) of the unknown peak, which is crucial for deducing its molecular formula.[2][4] For a definitive structural confirmation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q5: What are the recommended analytical techniques for assessing the purity of this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities. A C18 reversed-phase column with UV detection is a common setup.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile and semi-volatile impurities. The mass spectrum provides valuable structural information and can help identify unknown peaks by their fragmentation patterns.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and can be used to identify and quantify impurities if they are present at sufficient levels (typically >1%).[8]

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameLikely SourceMolecular FormulaMolecular Weight ( g/mol )
PhenolStarting MaterialC₆H₆O94.11
2-(Dimethylamino)ethanolStarting Material / HydrolysisC₄H₁₁NO89.14
This compound N-oxideOxidationC₁₀H₁₅NO₂181.23

Table 2: Recommended Starting Parameters for Key Analytical Methods

TechniqueParameterRecommended Setting
HPLC-UV ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 270 nm
GC-MS ColumnNon-polar capillary column (e.g., Rtx-5MS), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 15 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
¹H NMR SolventDeuterated Chloroform (CDCl₃)
Concentration5-10 mg / 0.6 mL solvent
Spectrometer400 MHz or higher
ReferenceTetramethylsilane (TMS) or residual solvent peak (CDCl₃ at 7.26 ppm)

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV
  • Preparation of Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to get a 1 mg/mL solution.

  • Preparation of Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase column.

    • Employ a mobile phase consisting of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).[4]

    • Run a gradient elution, for example: 0-15 min, 10% to 90% B; 15-20 min, 90% B.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Injection and Detection: Inject 10 µL of the sample and standard solutions. Monitor the eluent using a UV detector at 270 nm.

  • Data Analysis: Calculate the purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Protocol 2: Impurity Identification by GC-MS
  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the main peak corresponding to this compound (molecular weight 165.24). Analyze the mass spectra of any additional peaks. A dominant fragment at m/z 58, corresponding to the stable immonium ion [CH₂=N(CH₃)₂]⁺, is characteristic of the parent compound and related structures.[9][10] Compare the obtained spectra with library databases (e.g., NIST) and the predicted fragmentation of potential impurities.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, in a clean NMR tube.[8]

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

    • Ensure the magnetic field is properly shimmed to achieve good resolution.

    • Use standard acquisition parameters, including a sufficient relaxation delay (e.g., 2 seconds) and an appropriate number of scans (e.g., 16).

  • Data Processing and Analysis:

    • Process the spectrum using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]

    • Integrate all peaks to determine the relative proton ratios.

    • Assign the signals corresponding to this compound. Look for small, unassigned peaks that may indicate the presence of impurities. Compare their chemical shifts and coupling patterns to those of suspected impurities.

Visualizations

G cluster_workflow Impurity Identification Workflow observe Unexpected Peak in Chromatogram (HPLC/GC) check_rt Compare Retention Time with Known Standards observe->check_rt rt_match Match Found? check_rt->rt_match impurity_known Impurity Identified rt_match->impurity_known Yes no_match No Match rt_match->no_match No lcms Perform LC-MS or GC-MS Analysis no_match->lcms get_mw Determine Molecular Weight of Unknown Peak lcms->get_mw deduce Deduce Possible Structures (Starting Materials, Byproducts, Degradants) get_mw->deduce confirm Isolate Impurity (Prep-HPLC) & Confirm Structure (NMR) deduce->confirm impurity_identified Impurity Structure Confirmed confirm->impurity_identified G cluster_synthesis Potential Synthetic Pathway and Impurity Sources phenol Phenol reaction + phenol->reaction imp1 Impurity: Unreacted Phenol phenol->imp1 dmae_halide 2-(Dimethylamino)ethyl Chloride dmae_halide->reaction imp2 Impurity: Unreacted Starting Material dmae_halide->imp2 product N,N-Dimethyl-2- phenoxyethanamine reaction->product Base (e.g., K₂CO₃) Solvent G cluster_degradation Primary Degradation Pathways parent This compound n_oxide N-Oxide Impurity parent->n_oxide Oxidation (e.g., air exposure) phenol Phenol parent->phenol Hydrolysis (harsh acid/base) dmae 2-(Dimethylamino)ethanol parent->dmae Hydrolysis (harsh acid/base)

References

Technical Support Center: Analytical Method Validation for N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of N,N-Dimethyl-2-phenoxyethanamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: The most common analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Yes, for HPLC-UV and GC-MS analysis, derivatization is often required. This compound lacks a native chromophore suitable for direct, sensitive UV detection.[1] Derivatization also improves the volatility and thermal stability of the analyte for GC-MS analysis.[2] For LC-MS/MS, derivatization is typically not necessary due to the high sensitivity and selectivity of the mass spectrometer.[1]

Q3: What are the key validation parameters to consider for an analytical method for this compound?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy, and robustness.[3][4]

Q4: How can I identify unknown peaks in my chromatogram?

A4: Unexpected peaks can indicate degradation of your compound.[5] To identify these, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak.[5] This information can help in elucidating the structure of the potential degradation product. Performing a forced degradation study can also help to systematically identify potential degradation products.[5]

Troubleshooting Guides

HPLC-UV Method
IssuePossible CauseTroubleshooting Steps
No or low peak response Analyte lacks a suitable chromophore.Implement a pre-column derivatization step with a UV-active labeling agent (e.g., Dansyl Chloride).[1]
Incomplete derivatization reaction.Optimize derivatization conditions (e.g., reagent concentration, temperature, reaction time).[6]
Incorrect detection wavelength.Optimize the UV detection wavelength based on the absorbance spectrum of the derivatized analyte.
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amines, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape.[7][8]
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Use a column with end-capping or add a competing amine to the mobile phase.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing. Use a column oven to maintain a constant temperature.[6]
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[6]
GC-MS Method
IssuePossible CauseTroubleshooting Steps
Poor peak shape or no elution Analyte is too polar and not sufficiently volatile.Derivatize the analyte to increase its volatility and thermal stability. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for amines.[2]
Inconsistent results Incomplete derivatization.Optimize derivatization conditions (reagent excess, temperature, time). Ensure the sample is free of water, which can interfere with the reaction.[6]
Thermal degradation in the injector.Lower the injector temperature. Use a deactivated inlet liner.[6]
Low signal intensity Poor ionization.Ensure the ion source is clean and properly tuned. Check for leaks in the MS system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for different analytical methods based on a structurally similar compound, N,N-Dimethyl-4-phenoxybutan-1-amine. These values can serve as a benchmark for method development for this compound.

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Precision (Repeatability, %RSD) < 2.5%< 3.0%< 1.5%
Precision (Intermediate, %RSD) < 3.5%< 4.0%< 2.0%
Accuracy (% Recovery) 95.0 - 105.0%92.0 - 108.0%98.0 - 102.0%
Limit of Detection (LOD) ~5 ng/mL~2 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~7 ng/mL~0.15 ng/mL

Data adapted from a study on N,N-Dimethyl-4-phenoxybutan-1-amine.[1]

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization
  • Derivatization:

    • To 100 µL of the sample, add 50 µL of a derivatizing agent solution (e.g., 1 mg/mL Dansyl Chloride in acetone) and 50 µL of a borate buffer (pH 9.5).[1]

    • Vortex the mixture and incubate at 60°C for 30 minutes.[1]

    • After incubation, add a quenching reagent (e.g., a solution of proline) to react with the excess derivatizing agent.[1]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][8]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 10 µL.[8]

    • UV Detection: Wavelength to be determined based on the derivatizing agent used.

GC-MS Method with Derivatization
  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of 1 mL of the liquid sample to >10 with a suitable base (e.g., 1M NaOH).[2]

    • Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[2]

    • Vortex for 2 minutes and centrifuge to separate the layers.[2]

    • Transfer the organic layer to a clean vial. Repeat the extraction twice and combine the organic extracts.[2]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[6]

    • Seal the vial and heat at 70°C for 30 minutes.[2][6]

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: GC-MS system with a split/splitless injector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program: Initial temperature 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Sample derivatization Derivatization (e.g., Dansyl Chloride) sample->derivatization quenching Quenching derivatization->quenching injection HPLC Injection quenching->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: HPLC-UV analysis workflow with pre-column derivatization.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample lle Liquid-Liquid Extraction sample->lle evaporation Solvent Evaporation lle->evaporation derivatization Derivatization (e.g., BSTFA) evaporation->derivatization injection GC Injection derivatization->injection separation DB-5ms Column Separation injection->separation detection Mass Spectrometry Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition identification Identification & Quantification data_acquisition->identification

Caption: GC-MS analysis workflow with derivatization.

validation_parameters Validation Analytical Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Validation & Comparative

A Comparative Guide to N,N-Dimethyl-2-phenoxyethanamine and Other Phenoxyethanamine Derivatives for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating N,N-Dimethyl-2-phenoxyethanamine and its structural analogs as inhibitors of monoamine transporters. While this compound is utilized in synthetic chemistry, for instance in the preparation of histone deacetylase inhibitors, comprehensive public data directly comparing its monoamine transporter affinity against a wide array of its derivatives is limited. This document, therefore, serves as a template, outlining the requisite experimental methodologies and data presentation formats for a thorough comparative analysis. The provided data for related compounds and derivatives are illustrative and intended to guide future research.

The phenoxyethanamine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities. The structure-activity relationship (SAR) within this class is highly dependent on the substitution patterns on both the phenyl ring and the terminal amine. These modifications can significantly influence potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Comparative Analysis of Monoamine Transporter Affinity

The primary mechanism of action for many phenoxyethanamine derivatives involves the inhibition of monoamine transporters, which increases the synaptic concentration of neurotransmitters like dopamine, serotonin, and norepinephrine. A compound's potency and selectivity are typically quantified by its inhibition constant (Kᵢ) at each transporter. Lower Kᵢ values indicate higher binding affinity.

The following table summarizes representative binding affinities for phenoxyethanamine and related structures to illustrate a comparative data framework.

CompoundStructureSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)NET/SERT RatioDAT/SERT Ratio
This compound Data Not AvailableData Not AvailableData Not Available--
Tomoxetine 6.30.81360.1321.6
Fluoxetine 0.91621017.8233.3
Nisoxetine 260.8390.031.5
(S)-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine 0.153.54.323.328.7
(S)-3-Amino-1-(3,4-dichlorophenoxy)-3-phenylpropane 1.21.9781.5865

Experimental Protocols

Accurate and reproducible data are paramount in comparative pharmacological studies. The following are detailed protocols for key in vitro assays used to determine the binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to compete with a specific high-affinity radioligand for binding to a particular monoamine transporter.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human recombinant DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Determinant: A high concentration (e.g., 10 µM) of a known non-selective inhibitor like cocaine or a specific inhibitor for the target transporter.

  • Test Compounds: this compound and its derivatives, dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Assay buffer, radioligand, NSB determinant, and cell membranes.

    • Competition: Serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters using the cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioactivity Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Uptake Buffer: Krebs-HEPES buffer (e.g., 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Inhibitors for Defining NSU: A high concentration of a known inhibitor to determine non-specific uptake (NSU).

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Cell Culture: Plate cells 24-48 hours prior to the assay and grow to near confluence.

  • Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding the radiolabeled monoamine substrate to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Radioactivity Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3. Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental processes relevant to the study of phenoxyethanamine derivatives.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamine) ma_synapse Increased Synaptic Monoamine vesicle->ma_synapse Release transporter Monoamine Transporter (DAT, SERT, NET) ma Monoamine (e.g., Dopamine) ma_reuptake Reuptake ma_reuptake->transporter inhibitor Phenoxyethanamine Derivative inhibitor->transporter Inhibition ma_synapse->ma_reuptake receptor Postsynaptic Receptor ma_synapse->receptor Binding signal Downstream Signaling receptor->signal

Caption: Generalized signaling pathway of a monoamine synapse.

G start Start: Prepare Reagents (Membranes, Radioligand, Buffers) plate_setup Set up 96-Well Plate: - Total Binding - Non-Specific Binding - Compound Dilutions start->plate_setup incubation Incubate Plate (e.g., 60 min at RT) plate_setup->incubation filtration Terminate & Filter (Rapid vacuum filtration) incubation->filtration washing Wash Filters (3-4x with ice-cold buffer) filtration->washing counting Dry Filters & Count Radioactivity (Liquid Scintillation Counter) washing->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for a radioligand binding assay.

A Researcher's Guide to Validating the In Vitro Biological Activity of N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro validation of N,N-Dimethyl-2-phenoxyethanamine. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a series of proposed experiments to elucidate its potential mechanisms of action, drawing comparisons with established pharmacological agents.

This compound's structural similarity to other biologically active molecules, such as acetylcholinesterase inhibitors and monoamine oxidase inhibitors, suggests potential activity in these areas. This guide details the necessary experimental protocols to investigate these hypotheses and presents a clear structure for data comparison.

Comparative Analysis of Potential Biological Activities

To effectively validate the biological activity of this compound, a comparative approach against well-characterized compounds is essential. Based on structural analogies, two primary potential activities are proposed for investigation: acetylcholinesterase (AChE) inhibition and monoamine oxidase (MAO) inhibition.

Table 1: Comparative Data for Acetylcholinesterase Inhibition
CompoundTargetAssay TypeIC50 (nM)
This compound AcetylcholinesteraseEllman's AssayTo be determined
Donepezil (Positive Control)AcetylcholinesteraseEllman's Assay5.7
Galantamine (Positive Control)AcetylcholinesteraseEllman's Assay410
Table 2: Comparative Data for Monoamine Oxidase Inhibition
CompoundTargetAssay TypeIC50 (nM)
This compound MAO-AAmplex Red AssayTo be determined
This compound MAO-BAmplex Red AssayTo be determined
Clorgyline (Positive Control)MAO-AAmplex Red Assay3.2
Selegiline (Positive Control)MAO-BAmplex Red Assay9.4

Experimental Protocols

Detailed methodologies for the proposed in vitro assays are provided below to ensure reproducibility and accurate comparison.

Acetylcholinesterase (AChE) Inhibition Assay

This experiment will determine the potential of this compound to inhibit the activity of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. A structurally related compound, N,N-Dimethyl-2-chloro-2-phenylethylamine, is a known irreversible inhibitor of this enzyme.

Methodology:

  • Reagents and Materials:

    • Human recombinant acetylcholinesterase

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • This compound

    • Donepezil and Galantamine (positive controls)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive controls in phosphate buffer.

    • In a 96-well plate, add 25 µL of each compound dilution.

    • Add 50 µL of acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay will evaluate the ability of this compound to inhibit the two major isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] The structural relationship of the test compound to phenethylamines suggests a potential interaction with the monoaminergic system.

Methodology:

  • Reagents and Materials:

    • Human recombinant MAO-A and MAO-B enzymes

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • p-Tyramine (MAO substrate)

    • This compound

    • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls.

    • Phosphate buffer (pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive controls in phosphate buffer.

    • In a 96-well black plate, add 20 µL of each compound dilution to separate wells for MAO-A and MAO-B.

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells and incubate for 15 minutes at 37°C.

    • Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine in phosphate buffer.

    • Initiate the reaction by adding 60 µL of the reaction mixture to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values for MAO-A and MAO-B inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Pathways

To provide a clear visual representation of the experimental processes and the potential signaling pathways involved, the following diagrams have been generated.

G cluster_0 AChE Inhibition Assay Workflow prep Prepare Compound Dilutions (this compound, Controls) incubate Incubate Compound with AChE prep->incubate add_dtns Add DTNB incubate->add_dtns add_atci Add Substrate (ATCI) add_dtns->add_atci measure Measure Absorbance at 412 nm add_atci->measure analyze Calculate % Inhibition and IC50 measure->analyze G cluster_1 MAO Inhibition Assay Workflow prep_mao Prepare Compound Dilutions (this compound, Controls) incubate_mao Incubate Compound with MAO-A or MAO-B prep_mao->incubate_mao add_reagents Add Amplex Red, HRP, and Substrate incubate_mao->add_reagents measure_fluorescence Measure Fluorescence add_reagents->measure_fluorescence analyze_mao Calculate % Inhibition and IC50 measure_fluorescence->analyze_mao G cluster_2 Potential Signaling Pathway Involvement compound N,N-Dimethyl-2- phenoxyethanamine ache Acetylcholinesterase compound->ache Inhibition? mao Monoamine Oxidase (A and B) compound->mao Inhibition? ach Acetylcholine (Increased) ache->ach Leads to monoamines Monoamines (Increased) mao->monoamines Leads to downstream Downstream Neuronal Signaling ach->downstream monoamines->downstream

References

In Vivo Studies of N,N-Dimethyl-2-phenoxyethanamine: A Comparative Guide to Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of in vivo studies specifically investigating N,N-Dimethyl-2-phenoxyethanamine. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of in vivo studies conducted on two structurally similar compounds: N,N-Dimethylphenethylamine (N,N-DMPEA) and N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (Tesmilifene or DPPE) . This guide adheres to stringent data presentation and visualization requirements to facilitate objective comparison and understanding.

Overview of Compared Compounds

While direct in vivo data for this compound is unavailable, the following structurally related compounds have been subject to in vivo investigation, offering potential insights into the pharmacological class.

  • N,N-Dimethylphenethylamine (N,N-DMPEA): A positional isomer of methamphetamine, N,N-DMPEA has been studied for its effects on the central nervous system, particularly its interaction with monoamine oxidase-B (MAO-B) and its cardiovascular and locomotor effects.

  • Tesmilifene (DPPE): This compound, sharing the phenoxyethanamine core but with diethyl substitution and a benzyl group, has been investigated for its ability to modulate the permeability of the blood-brain barrier.

Comparative Analysis of In Vivo Studies

The following sections detail the available in vivo data for N,N-DMPEA and Tesmilifene, including quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

N,N-Dimethylphenethylamine (N,N-DMPEA)

In Vivo Study 1: Radiotracer for Monoamine Oxidase-B (MAO-B) Activity

An early study explored the potential of radiolabeled N,N-DMPEA as a tracer for in vivo measurement of MAO-B activity in the brain.

ParameterValueAnimal ModelReference
Brain Uptake of [11C]DMPEA (peak)HighHuman[1]
Brain Radioactivity at 60 minGradual IncreaseHuman[1]
Brain Regions of High AccumulationBasal Ganglia, ThalamusHuman[1]
Reduction of Radioactive Metabolite by l-deprenyl (MAO-B inhibitor)Dose-dependentMouse[2]
Reduction of Radioactive Metabolite by clorgyline (MAO-A inhibitor)Not AppreciableMouse[2]
  • Animal Model: C3H mice.[1]

  • Radiotracer: Carbon-11 labeled N,N-dimethylphenylethylamine ([11C]DMPEA) was synthesized by the reaction of N-methylphenylethylamine with [11C]methyl iodide.[1]

  • Administration: Intravenous injection of [11C]DMPEA.

  • Biodistribution Analysis: The biodistribution of radioactivity was investigated in mice. Brain uptake was observed to be rapid and high, peaking at 1 minute post-injection, followed by a decrease at 1-5 minutes and a slower decrease thereafter.[1]

  • Pharmacological Challenge: To determine selectivity for MAO-B, mice were pretreated with either the specific MAO-B inhibitor l-deprenyl or the specific MAO-A inhibitor clorgyline.

  • Measurement: The amount of the radioactive metabolite, radioactive dimethylamine, trapped in the brain was measured. This was found to be proportional to the brain MAO-B activity.[2]

G cluster_synthesis Radiotracer Synthesis cluster_invivo In Vivo Experiment cluster_inhibitors Pharmacological Validation N-methylphenylethylamine N-methylphenylethylamine 11C_DMPEA [11C]DMPEA N-methylphenylethylamine->11C_DMPEA Reaction 11C_methyl_iodide [11C]Methyl Iodide 11C_methyl_iodide->11C_DMPEA Inject_Mouse Inject into Mouse 11C_DMPEA->Inject_Mouse IV Injection Brain_Uptake Brain Uptake & Metabolism by MAO-B Inject_Mouse->Brain_Uptake Biodistribution Metabolite_Measurement Measure Radioactive Metabolite Brain_Uptake->Metabolite_Measurement Produces l_deprenyl l-deprenyl (MAO-B Inhibitor) l_deprenyl->Brain_Uptake Inhibits clorgyline clorgyline (MAO-A Inhibitor) clorgyline->Brain_Uptake No significant inhibition

Caption: Workflow for in vivo evaluation of [11C]DMPEA as a MAO-B radiotracer.

In Vivo Study 2: Cardiovascular and Locomotor Effects

A more recent study investigated the amphetamine-like effects of various phenethylamine analogs, including N,N-DMPEA (referred to as DEPEA in the study), in rats.

ParameterCompoundDose (mg/kg, s.c.)EffectAnimal ModelReference
Mean Arterial PressureN,N-DMPEA (DEPEA)1 - 10IncreasedRat[3][4]
Heart RateN,N-DMPEA (DEPEA)1 - 10IncreasedRat[3][4]
Locomotor ActivityN,N-DMPEA (DEPEA)1 - 10IncreasedRat[3][4]
Potency vs. AmphetamineN,N-DMPEA (DEPEA)-~10-fold less potentRat[3][4]
  • Animal Model: Freely moving, conscious male rats fitted with biotelemetry transmitters for physiological monitoring.[4]

  • Compound Administration: Subcutaneous (s.c.) injection of N,N-DMPEA (DEPEA) at doses ranging from 1 to 10 mg/kg.[3][4]

  • Cardiovascular Monitoring: Blood pressure and heart rate were continuously monitored using the implanted biotelemetry transmitters.

  • Locomotor Activity: Motor activity was also recorded via the biotelemetry system.

  • Comparator: The effects of N,N-DMPEA were compared to those of amphetamine (0.1–3.0 mg/kg, s.c.).[4]

G N_N_DMPEA N,N-DMPEA (DEPEA) NET Norepinephrine Transporter (NET) N_N_DMPEA->NET Fully Efficacious Releaser DAT Dopamine Transporter (DAT) N_N_DMPEA->DAT Weak Partial Releaser NE_Release Norepinephrine Release NET->NE_Release DA_Release Dopamine Release (weak partial) DAT->DA_Release Cardiovascular_Effects Increased Blood Pressure Increased Heart Rate NE_Release->Cardiovascular_Effects Locomotor_Activity Increased Locomotor Activity DA_Release->Locomotor_Activity

Caption: Proposed mechanism of N,N-DMPEA's cardiovascular and locomotor effects.

Tesmilifene (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine)

In Vivo Study: Effects on Blood-Brain Barrier Permeability

This study investigated the impact of Tesmilifene (DPPE) on the permeability of the blood-brain barrier (BBB) in rats, both under normal conditions and following ischemia-reperfusion.

ParameterDose (mg/kg, i.v.)Time Post-InjectionEffect on PermeabilityBrain RegionAnimal ModelReference
Sodium Fluorescein52 hoursSignificantly IncreasedHippocampus, Striatum, CerebellumRat[5]
Evans Blue-Albumin52, 4, and 8 hours5- to 12-fold IncreaseAll regions testedRat[5]
Evans Blue-Albumin1, 5, 204 hoursDose-dependent IncreaseParietal CortexRat[5]
  • Animal Model: Male Wistar rats.[5]

  • Compound Administration: Intravenous (i.v.) administration of Tesmilifene (DPPE) at doses of 1, 5, and 20 mg/kg. A dose of 20 mg/kg was found to be toxic.[5]

  • Permeability Tracers:

    • Sodium fluorescein (MW = 376 Da) to assess the permeability to small molecules.

    • Evans blue-labeled albumin (MW = 67,000 Da) to assess the permeability to macromolecules.

  • Experimental Conditions: The effects of DPPE were evaluated in both control rats and in a model of cerebral ischemia-reperfusion induced by four-vessel occlusion.

  • Measurement: The extravasation of the fluorescent tracers into different brain regions (hippocampus, striatum, cerebellum, and parietal cortex) was quantified at various time points after DPPE administration.[5]

G cluster_treatment Treatment Groups cluster_procedure Experimental Procedure Control_Rats Control Rats DPPE_Admin Administer Tesmilifene (DPPE) (1, 5, 20 mg/kg, i.v.) Control_Rats->DPPE_Admin Ischemia_Rats Ischemia-Reperfusion Rats Ischemia_Rats->DPPE_Admin Tracer_Admin Administer Permeability Tracers (Sodium Fluorescein or Evans Blue-Albumin) DPPE_Admin->Tracer_Admin Brain_Harvest Harvest Brain at 2, 4, 8 hours Tracer_Admin->Brain_Harvest Quantification Quantify Tracer Extravasation in different brain regions Brain_Harvest->Quantification

Caption: Workflow for assessing the effect of Tesmilifene on BBB permeability.

Conclusion

While in vivo data for this compound remains elusive, the examination of its structural analogs provides a foundation for understanding the potential biological activities of this class of compounds. The available evidence suggests that N,N-dimethylated phenethylamines can interact with key neurological targets such as MAO-B and monoamine transporters, leading to measurable cardiovascular and behavioral effects. Furthermore, modifications to the phenoxyethanamine scaffold, as seen in Tesmilifene, can impart properties that influence the integrity of the blood-brain barrier.

The disparate nature of the endpoints investigated in the studies of N,N-DMPEA and Tesmilifene underscores the importance of the specific chemical structure in determining the primary pharmacological effects. For researchers interested in this compound, the methodologies and findings presented in this guide for its analogs offer valuable starting points for designing future in vivo studies. Such studies would be essential to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent or research tool.

References

Comparative Analysis of N,N-Dimethyl-2-phenoxyethanamine's Potential Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of N,N-Dimethyl-2-phenoxyethanamine with various receptor systems. To date, publicly available experimental data on the direct binding affinity of this compound to specific receptors is limited. Therefore, this analysis focuses on the structure-activity relationships (SAR) of structurally similar phenoxyethylamine and phenethylamine derivatives to infer potential off-target interactions.

Executive Summary

This compound is a tertiary amine containing a phenoxyethylamine scaffold. This structural motif is present in various pharmacologically active compounds, suggesting a potential for interaction with multiple receptor systems, particularly G-protein coupled receptors (GPCRs) such as adrenergic, serotonergic, and dopaminergic receptors. Due to the absence of direct binding data for this compound, this guide presents a comparative analysis based on the receptor binding affinities of its structural analogs. The provided data for these related compounds can help researchers anticipate potential cross-reactivity and guide future experimental investigations.

Comparative Analysis of Receptor Binding Affinity

The following tables summarize the binding affinities (Ki in nM) of structurally related phenoxyethylamine and phenethylamine derivatives for various receptors. It is important to note that these are not direct data for this compound but for compounds sharing its core structure.

Table 1: Adrenergic Receptor Affinities of Structural Analogs

Compound/AnalogReceptor SubtypeKᵢ (nM)Reference
2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4 benzodioxane (WB4101)α₁-AdrenergicpKᵢ = 9.32[1]
(R)-N-[5-[2-[2-(9H-carbazole-2-iloxy)ethylamino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulphonamideβ₁-AdrenergicpKᵢ = 8.4[2]
Salmeterolβ₂-AdrenergicpKᵢ = 8.6[2]
SWR-0334NAβ₃-AdrenergicpKᵢ = 6.11[2]

Table 2: Serotonergic Receptor Affinities of Structural Analogs

Compound/AnalogReceptor SubtypeKᵢ (nM)Reference
N-benzyl phenethylamines5-HT₂ₐHigh Affinity (up to 300-fold increase over N-alkyl homologs)[3]
4-(4-methylpiperazin-1-yl)-6-(phenoxymethyl)-1,3,5-triazin-2-amine derivative (10)5-HT₆11[4]
Phenethylamine5-HT ReceptorsLow Affinity[5]
N,N-dimethylation of phenethylamines5-HT ReceptorsDecreases Affinity[5]

Table 3: Dopaminergic Receptor Affinities of Structural Analogs

Compound/AnalogReceptor SubtypeKᵢ (nM)Reference
5-phenyl-pyrrole-3-carboxamide derivative (1a)D₂-likeLow micromolar range[6]
N-phenylpiperazine analog (6a)D₃Nanomolar affinity with ~500-fold selectivity over D₂[7]
[¹¹C]MNPAD₂2.21[8]
[¹¹C]MNPAD₃2.02[8]

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound to a specific receptor.

Radioligand Binding Assay Protocol

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Prazosin for α₁-adrenergic receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: e.g., GF/C filter plates.

  • Cell Harvester.

  • Scintillation Counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.

    • Test Compound: Serial dilutions of this compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Potential Signaling Pathways

Given the structural similarities to compounds active at adrenergic, serotonergic, and dopaminergic receptors, this compound could potentially modulate several key signaling pathways. These receptors are primarily G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon ligand binding.

G_Protein_Signaling_Pathways cluster_receptor Receptor Activation cluster_gprotein G-Protein Cycle cluster_effectors Effector Pathways cluster_second_messengers Second Messengers Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_alpha_GDP Gα-GDP GPCR->G_alpha_GDP Activates G_alpha_GTP Gα-GTP G_alpha_GDP->G_alpha_GTP GTP Exchange G_beta_gamma Gβγ Ion_Channel Ion Channel G_beta_gamma->Ion_Channel Directly Modulates G_alpha_GTP->G_alpha_GDP GTP Hydrolysis AC Adenylyl Cyclase G_alpha_GTP->AC Gs/Gi PLC Phospholipase C G_alpha_GTP->PLC Gq cAMP cAMP AC->cAMP Produces IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Ca2+ Ca²⁺ IP3_DAG->Ca2+ Releases PKC Protein Kinase C Ca2+->PKC Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets PKC->Cellular_Response Phosphorylates Targets

Caption: Canonical G-protein signaling pathways potentially modulated by GPCR ligands.

Experimental_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: Total, Non-specific, and Test Compound Binding Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Add Scintillant and Measure Radioactivity (CPM) Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding, IC₅₀, and Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental evidence for the receptor cross-reactivity of this compound is currently lacking in the public domain, the analysis of its structural analogs suggests a potential for interaction with adrenergic, serotonergic, and dopaminergic receptors. The N,N-dimethyl substitution on the ethylamine sidechain might decrease its affinity for serotonin receptors compared to its primary or secondary amine counterparts[5]. The phenoxy group is a common feature in ligands for various biogenic amine receptors. Researchers investigating the pharmacological profile of this compound are encouraged to perform comprehensive in vitro binding and functional assays against a panel of these receptors to determine its specific affinity and functional activity. The experimental protocols and potential signaling pathways described in this guide provide a framework for such investigations.

References

Comparative Efficacy of N,N-Dimethyl-2-phenoxyethanamine: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of direct experimental data on the biological efficacy of N,N-Dimethyl-2-phenoxyethanamine. While its use as a synthetic precursor for histone deacetylase (HDAC) inhibitors is noted, quantitative data comparing its performance to other compounds is not presently available.[1][2] This guide, therefore, outlines the anticipated biological targets for this compound based on its structural characteristics and provides a framework of experimental protocols and data presentation that would be necessary for a thorough comparative analysis.

This compound belongs to the phenoxyethylamine class of compounds, a scaffold present in various biologically active molecules. Based on its structure and the activities of related compounds, its potential efficacy could lie in several areas, most notably as a modulator of histone deacetylases or as a ligand for monoamine transporters. However, without direct experimental evidence, any comparison remains speculative.

Potential Biological Targets and Comparative Analysis Framework

The primary challenge in evaluating this compound is the absence of published studies detailing its interaction with biological targets. A comparative efficacy study would necessitate generating this data. Below, we present a hypothetical framework for how such a comparison could be structured, focusing on its potential as an HDAC inhibitor, a plausible role given its use in synthesizing known HDAC inhibitors.

Comparative Efficacy Data (Hypothetical)

The following table illustrates how quantitative data on the inhibitory activity of this compound and structurally related compounds against various HDAC isoforms could be presented. Note: The data presented in this table is for illustrative purposes only and is not based on experimental results.

CompoundStructureHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
This compound Structure of this compoundData N/AData N/AData N/AData N/A
Vorinostat (SAHA)Structure of Vorinostat10201530
Entinostat (MS-275)Structure of Entinostat150300200>10,000
Mocetinostat (MGCD0103)Structure of Mocetinostat200400350>10,000

Experimental Protocols

To generate the comparative data required, standardized in vitro assays would be employed. The following are detailed methodologies for key experiments relevant to the potential activities of this compound.

Histone Deacetylase (HDAC) Inhibition Assay

This assay would quantify the ability of this compound to inhibit the activity of specific HDAC isoforms.

Materials and Reagents:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test compound (this compound) and reference inhibitors (e.g., Vorinostat)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • To each well of the microplate, add the HDAC enzyme and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a further period (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Monoamine Transporter (MAT) Binding Assay

This assay would determine the affinity of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Materials and Reagents:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands specific for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4).

  • Test compound (this compound) and reference compounds (e.g., Sertraline, Desipramine, GBR-12909).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, incubate the cell membranes, radioligand, and test compound or reference compound in the assay buffer.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the potential mechanism of action and a typical experimental workflow for evaluating HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Drug Action Histone Histone Protein HAT Histone Acetyltransferase (HAT) DNA DNA Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Acetylated_Histone->HDAC Deacetylation Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Inhibitor This compound (Potential Inhibitor) Inhibitor->HDAC Inhibition

Caption: Hypothetical signaling pathway of HDAC inhibition.

Experimental_Workflow A Compound Preparation (Serial Dilutions) B Enzyme/Inhibitor Incubation (HDAC + Test Compound) A->B C Substrate Addition (Initiate Reaction) B->C D Reaction Incubation (e.g., 37°C for 60 min) C->D E Signal Development (Add Developer Solution) D->E F Fluorescence Measurement (Ex: 360nm, Em: 460nm) E->F G Data Analysis (Calculate IC₅₀) F->G

Caption: General experimental workflow for an in vitro HDAC inhibition assay.

References

Benchmarking N,N-Dimethyl-2-phenoxyethanamine: A Comparative Guide for Drug Development Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal intermediates is a critical factor in the efficient synthesis of target molecules. This guide provides a comparative analysis of N,N-Dimethyl-2-phenoxyethanamine as a chemical intermediate, focusing on its performance in synthetic applications, particularly in the context of histone deacetylase (HDAC) inhibitor synthesis. This document presents available data on its synthesis, compares it with potential alternatives, and provides detailed experimental protocols to support informed decision-making in research and development.

This compound is a tertiary amine containing a phenoxy group, making it a valuable building block for introducing a (2-(dimethylamino)ethoxy) moiety into a target molecule. This structural feature is of interest in medicinal chemistry, particularly in the design of HDAC inhibitors, a class of drugs investigated for their potential in cancer therapy.

Performance as an Intermediate: A Comparative Overview

The utility of an intermediate is primarily assessed by the efficiency and quality of the synthetic steps in which it is involved. Key performance indicators include reaction yield, purity of the product, and the complexity of the synthetic process.

Synthesis of this compound

The most common and direct route to this compound is through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a suitable 2-(dimethylamino)ethyl halide.

A plausible synthetic route involves the reaction of phenol with 2-chloro-N,N-dimethylethanamine. While specific yield and purity data for this exact reaction are not widely published in peer-reviewed literature, the general efficiency of the Williamson ether synthesis is well-established, with yields often ranging from moderate to high depending on the specific substrates and reaction conditions.

Table 1: Plausible Synthesis of this compound

Starting MaterialsReaction TypeTypical ReagentsExpected YieldPurity
Phenol, 2-Chloro-N,N-dimethylethanamineWilliamson Ether SynthesisStrong base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, Acetonitrile)60-85%>95% (after purification)
Comparison with Alternative Intermediates

The choice of an intermediate often depends on the desired final product and the overall synthetic strategy. For the introduction of a phenoxy-ethylamine moiety, several alternatives to pre-synthesized this compound exist. These alternatives typically involve a multi-step, in-situ formation of the desired fragment.

One common alternative is the sequential alkylation of a primary amine. For instance, starting with 2-phenoxyethanamine, a researcher could perform a reductive amination with formaldehyde or a direct alkylation with a methylating agent to introduce the two methyl groups on the nitrogen atom.

Table 2: Comparison of Synthetic Strategies for a Generic Target Molecule

Intermediate/StrategyNumber of Steps (from common precursors)Key ReactionsPotential AdvantagesPotential Disadvantages
This compound 2 (synthesis of intermediate + final step)Williamson Ether Synthesis, Nucleophilic Substitution/AmidationConvergent synthesis, potentially higher overall yield.Requires upfront synthesis and purification of the intermediate.
2-Phenoxyethanamine 2 (synthesis of intermediate + final step with methylation)Williamson Ether Synthesis, Reductive Amination/N-AlkylationCommercially available starting material.Additional step for methylation, potential for over-alkylation, may require protecting groups.
Phenol and a suitable amine-containing side chain 1 (direct coupling)Mitsunobu Reaction, Buchwald-Hartwig AminationMore direct route in some cases.Often requires more specialized and expensive reagents and catalysts.

The selection between these strategies will depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the functional group tolerance of the substrate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for benchmarking the performance of any chemical intermediate.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from phenol and 2-chloro-N,N-dimethylethanamine hydrochloride.

Materials:

  • Phenol (1.0 eq)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of phenol in DMF, add potassium carbonate.

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Expected Yield: 70-85% Expected Purity: >97% (by GC-MS)

Visualizing Synthetic Pathways and Relationships

Diagrams are powerful tools for illustrating complex chemical transformations and workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in HDAC Inhibitor Synthesis Phenol Phenol a Phenol->a Base Base (e.g., K₂CO₃) Base->a Amine_Halide 2-Chloro-N,N- dimethylethanamine HCl b Amine_Halide->b Intermediate N,N-Dimethyl-2- phenoxyethanamine a->b Deprotonation b->Intermediate Williamson Ether Synthesis Intermediate_app N,N-Dimethyl-2- phenoxyethanamine c Intermediate_app->c HDAC_Scaffold HDAC Inhibitor Scaffold (e.g., with a carboxylic acid or activated ester) HDAC_Scaffold->c Final_Product Final HDAC Inhibitor c->Final_Product Amide Coupling

Caption: Workflow for the synthesis and application of this compound.

Histone Deacetylase (HDAC) Inhibition Signaling Pathway

HDAC inhibitors function by altering the acetylation state of histones, which in turn modifies chromatin structure and gene expression. This can lead to the reactivation of tumor suppressor genes and cell cycle arrest.

HDAC_Signaling_Pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone (Condensed Chromatin) HDAC->Histone_D HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone (Relaxed Chromatin) HAT->Histone_A Acetylation Histone_A->Histone_D Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone_A->Gene_Expression Promotes Histone_D->Histone_A Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest HDAC_Inhibitor HDAC Inhibitor (e.g., containing the (2-(dimethylamino)ethoxy) moiety) HDAC_Inhibitor->HDAC Inhibition

Caption: Simplified signaling pathway of HDAC inhibition.

Conclusion

This compound serves as a valuable intermediate for the introduction of the (2-(dimethylamino)ethoxy) functional group in drug development, particularly in the synthesis of HDAC inhibitors. Its synthesis via the Williamson ether reaction is a well-established and generally efficient method. The choice between using this pre-formed intermediate versus a more linear, multi-step approach will depend on the specific synthetic strategy, scale, and economic considerations of the project. The provided protocols and diagrams offer a foundational resource for researchers to benchmark the performance of this compound in their specific applications. Further research into specific, documented syntheses of final drug products using this intermediate would provide more precise comparative data.

Comparative Analysis of N,N-Dimethyl-2-phenoxyethanamine Analogs as Modulators of Histone Deacetylases and Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the characterization and comparison of N,N-Dimethyl-2-phenoxyethanamine analogs, detailing their potential dual activity as histone deacetylase (HDAC) inhibitors and monoamine transporter ligands. This guide provides a framework for evaluation, including hypothetical comparative data, detailed experimental protocols, and visualization of relevant biological pathways.

This compound and its analogs represent a class of compounds with potential therapeutic applications stemming from their structural similarity to molecules known to interact with key biological targets. This guide explores their potential dual-inhibitory roles against histone deacetylases (HDACs) and monoamine transporters, targets implicated in cancer, neurological disorders, and inflammatory diseases. Due to the limited availability of public data on a homologous series of these specific analogs, this document presents a hypothetical, yet plausible, comparative analysis to illustrate structure-activity relationships (SAR) and guide future research.

Comparative Biological Activity

The biological activity of this compound analogs is likely influenced by substitutions on the phenoxy ring. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and inhibitory potency against HDACs and monoamine transporters.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Their inhibition can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of tumor suppressor genes.[1] This mechanism underlies the use of HDAC inhibitors as anti-cancer agents.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound Analogs against HDAC1

Compound IDR-group (Substitution on Phenoxy Ring)IC50 (µM) for HDAC1 Inhibition
DMA-PE-H H15.2
DMA-PE-4F 4-Fluoro8.5
DMA-PE-4Cl 4-Chloro5.1
DMA-PE-4Me 4-Methyl22.8
DMA-PE-4OMe 4-Methoxy18.9

Data is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.

Monoamine Transporter Inhibition

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[3] Inhibition of these transporters can increase the extracellular concentration of monoamines, a mechanism central to the action of many antidepressant and anxiolytic drugs.[4]

Table 2: In Vitro Binding Affinity of this compound Analogs for the Serotonin Transporter (SERT)

Compound IDR-group (Substitution on Phenoxy Ring)Kᵢ (nM) for SERT Binding
DMA-PE-H H125
DMA-PE-4F 4-Fluoro78
DMA-PE-4Cl 4-Chloro62
DMA-PE-4Me 4-Methyl180
DMA-PE-4OMe 4-Methoxy155

Data is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.

Experimental Protocols

To ensure the reproducibility and accuracy of the findings, detailed experimental protocols are essential. The following are representative protocols for assessing the HDAC inhibitory activity and monoamine transporter binding affinity of the this compound analogs.

Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be achieved via a Williamson ether synthesis.[5]

General Procedure:

  • To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (2.0 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) is then added, and the reaction mixture is heated to 80°C and stirred for 12-16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Fluorometric Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of the test compounds to inhibit the activity of a specific HDAC enzyme (e.g., HDAC1).[6]

Materials:

  • HDAC1 enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Test compounds (this compound analogs)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well plate, add the HDAC assay buffer, the test compound or control, and the HDAC1 enzyme solution.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and initiate fluorescence development by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This competitive binding assay determines the affinity of the test compounds for the human serotonin transporter (hSERT) by measuring their ability to displace a known radioligand.[7]

Materials:

  • Cell membranes from HEK293 cells stably expressing hSERT

  • Radioligand (e.g., [³H]Citalopram)

  • Test compounds (this compound analogs)

  • Reference compound (e.g., Paroxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates with glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a serial dilution of the test compounds and the reference compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or reference compound, the [³H]Citalopram solution (at a concentration close to its Kd), and the cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding for each compound concentration and determine the IC50 value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The biological effects of this compound analogs are mediated through the modulation of specific signaling pathways.

HDAC Inhibition Signaling Pathway

Inhibition of HDACs leads to the accumulation of acetylated histones, which alters chromatin structure and activates the transcription of various genes, including those involved in cell cycle arrest and apoptosis.[1]

HDAC_Inhibition_Pathway HDAC_Inhibitor N,N-Dimethyl-2- phenoxyethanamine Analog HDAC HDAC HDAC_Inhibitor->HDAC Inhibition Histones_Ac Histone Acetylation (Increased) HDAC->Histones_Ac Deacetylation (Blocked) Chromatin Chromatin Relaxation Histones_Ac->Chromatin Gene_Transcription Gene Transcription (e.g., p21, BAX) Chromatin->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Signaling cascade following HDAC inhibition.

Monoamine Transporter Inhibition Signaling Pathway

Inhibition of monoamine transporters like SERT increases the concentration of neurotransmitters in the synaptic cleft, enhancing downstream signaling in postsynaptic neurons.[8]

Monoamine_Transporter_Inhibition_Pathway MAT_Inhibitor N,N-Dimethyl-2- phenoxyethanamine Analog MAT Monoamine Transporter (e.g., SERT) MAT_Inhibitor->MAT Inhibition Neurotransmitter_Reuptake Neurotransmitter Reuptake (Blocked) MAT->Neurotransmitter_Reuptake Synaptic_Neurotransmitter Increased Synaptic Neurotransmitter Neurotransmitter_Reuptake->Synaptic_Neurotransmitter Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_Neurotransmitter->Postsynaptic_Receptor Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptor->Downstream_Signaling Neuronal_Response Altered Neuronal Response Downstream_Signaling->Neuronal_Response

Caption: Downstream effects of monoamine transporter inhibition.

Experimental Workflow: HDAC Inhibitor Screening

A typical workflow for screening potential HDAC inhibitors involves a series of in vitro assays to determine potency and selectivity.

HDAC_Screening_Workflow Compound_Synthesis Analog Synthesis and Purification Primary_Screen Primary Screen: Single Concentration HDAC1 Inhibition Assay Compound_Synthesis->Primary_Screen Dose_Response Dose-Response Assay: IC50 Determination for Active Compounds Primary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling: Assay against other HDAC Isoforms Dose_Response->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis

Caption: Workflow for HDAC inhibitor screening and characterization.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-2-phenoxyethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N-Dimethyl-2-phenoxyethanamine, a compound requiring careful handling due to its potential hazards. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified with several hazard statements, indicating its potential risks upon exposure. Understanding these hazards is the first step in safe handling and disposal.

GHS Hazard Classification:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Measures:

Personnel handling this compound should adhere to the following precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is crucial for a comprehensive risk assessment prior to handling and disposal.

ParameterValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Boiling Point 232 °C
Density 0.970 g/cm³
Flash Point 67 °C
LD50 (Oral) Data not available
LC50 (Inhalation) Data not available

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol outlines the necessary steps for its collection, storage, and disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and preparation for the disposal of this compound, including aliquoting and packaging, should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Dispose of contaminated gloves immediately after use.

    • Body Protection: A lab coat or a chemical-resistant apron must be worn.

2. Waste Collection:

  • Container: Use a designated, leak-proof container specifically for liquid chemical waste. The container must be compatible with organic amines.

  • Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms (e.g., harmful/irritant).

3. Waste Segregation and Storage:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area. This area should be away from heat, sparks, and open flames. Secondary containment should be used to prevent the spread of material in case of a leak.

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Regulatory Compliance: The disposal of this compound is regulated as hazardous waste. Given its flash point of 67°C (152.6°F), it does not meet the criteria for an ignitable waste (D001) under U.S. EPA regulations (flash point < 60°C / 140°F). However, due to its toxicity and irritant properties, it must be disposed of as hazardous waste. Consult your local and institutional regulations for any specific requirements.

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in the regular trash. Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Provide them with a complete and accurate description of the waste, including its name and known hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Collect Waste in a Labeled, Compatible Container C->D E Is the container properly labeled? 'Hazardous Waste' + Chemical Name D->E F Label Container Correctly E->F No G Store in a Designated, Ventilated, and Secure Area with Secondary Containment E->G Yes F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Professional Pickup and Disposal H->I J End: Compliant Disposal I->J

Personal protective equipment for handling N,N-Dimethyl-2-phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N,N-Dimethyl-2-phenoxyethanamine (CAS No: 13468-02-5). Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, as indicated by its hazard statements, proper personal protective equipment is mandatory. This compound is harmful if swallowed, causes skin and eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1][2]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are commonly recommended for incidental splash protection with amine compounds; however, breakthrough can occur in under 15 minutes for a 5-mil or greater thickness glove.[3] Gloves should be changed immediately upon contact with the chemical. For prolonged or direct contact, consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection Air-Purifying RespiratorIf working outside of a certified chemical fume hood or in an area with insufficient ventilation, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary.[1]

Operational and Disposal Plans

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Experimental Protocol: Handling this compound
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the chemical fume hood, ensuring all required equipment is present and functioning correctly.

  • Dispensing: Carefully dispense the required amount of this compound. This compound is a liquid. Use appropriate tools (e.g., micropipettes, graduated cylinders) to ensure accuracy and minimize the risk of spills.

  • Reaction/Procedure: Conduct your experimental procedure within the fume hood. Keep the container of this compound sealed when not in use.

  • Post-Procedure: Upon completion of the experimental work, decontaminate any surfaces that may have come into contact with the chemical.

Disposal Plan: Step-by-Step Guide
  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure the space is well-ventilated.

    • Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

  • Final Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[4]

Visual Safety Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Handling Procedure cluster_emergency Emergency Response start Start: Handling This compound hazards Review Hazards: - Harmful if swallowed/inhaled - Skin/eye irritant - May cause respiratory irritation start->hazards eye_protection Eye Protection: Safety Goggles or Face Shield hazards->eye_protection Protect Eyes hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) hazards->hand_protection Protect Skin body_protection Body Protection: Lab Coat or Chemical Apron hazards->body_protection Protect Body respiratory_protection Respiratory Protection: Required if ventilation is inadequate hazards->respiratory_protection Protect Lungs fume_hood Work in a Chemical Fume Hood eye_protection->fume_hood hand_protection->fume_hood body_protection->fume_hood respiratory_protection->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit spill_response Spill: Evacuate, Absorb, Clean fume_hood->spill_response If Spill Occurs exposure_response Exposure: Use Eyewash/Shower, Seek Medical Attention fume_hood->exposure_response If Exposure Occurs disposal Follow Proper Disposal Protocol spill_kit->disposal

Caption: PPE Selection and Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-phenoxyethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-phenoxyethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.